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  • Product: 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
  • CAS: 1152508-77-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the pyrazole scaffold is a privileged pharmacophore. Specifically, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152508-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged pharmacophore. Specifically, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152508-77-4) serves as a highly versatile, electrophilic building block[1].

The causality behind selecting this specific molecular architecture lies in its tri-functional nature:

  • The Pyrazole Core: Acts as a bioisostere for aromatic rings and amides, offering excellent metabolic stability and hydrogen-bonding capabilities.

  • The 4-Carbaldehyde Group: Provides a highly reactive electrophilic center for Knoevenagel condensations, reductive aminations, and Schiff base formations, enabling rapid library generation.

  • The 4-Nitrophenyl Moiety: Serves a dual purpose. Electronically, it creates a strong "push-pull" dipole across the molecule. Synthetically, the nitro group can be selectively reduced to an aniline, opening orthogonal pathways for amide coupling or urea formation in late-stage functionalization.

Quantitative Data & Physicochemical Profile

Understanding the physical and chemical parameters of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the nitro group significantly impacts the electron density of the pyrazole ring, rendering the formyl carbon highly susceptible to nucleophilic attack.

Table 1: Chemical and Physical Properties
PropertyValue
CAS Registry Number 1152508-77-4[1]
Molecular Formula C₁₁H₉N₃O₃[2]
Molecular Weight 231.21 g/mol [2]
SMILES String Cn1cc(C=O)c(n1)-c1ccc(cc1)=O[1]
Topological Polar Surface Area (TPSA) 80.3 Ų
Hydrogen Bond Donors / Acceptors 0 / 5
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in H₂O
Spectroscopic Signatures (Causality of NMR/IR Data)
  • ¹H NMR (DMSO-d₆): The formyl proton (-CHO) is highly deshielded by the adjacent pyrazole ring and the anisotropic effect of the carbonyl, appearing as a sharp singlet at ~9.9 ppm . The pyrazole C5-proton appears downfield (~8.4 ppm ) due to the adjacent electronegative nitrogen and the electron-withdrawing formyl group. The 4-nitrophenyl protons exhibit a classic AA'BB' splitting pattern (two doublets at ~8.1 and ~8.3 ppm ) driven by the strong resonance electron withdrawal of the nitro group.

  • FT-IR: A strong, sharp peak at ~1680 cm⁻¹ confirms the conjugated C=O stretch. Symmetric and asymmetric -NO₂ stretches appear prominently at ~1345 cm⁻¹ and ~1520 cm⁻¹ .

Synthesis Methodology: The Vilsmeier-Haack Formylation

The most robust and regioselective method for synthesizing 1-alkyl-3-arylpyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction applied to hydrazones[3][4].

Mechanistic Causality: Why use Vilsmeier-Haack? The reaction of an aryl methyl ketone with methylhydrazine yields a hydrazone. When treated with the Vilsmeier-Haack reagent (chloromethyleniminium ion, generated in situ from POCl₃ and DMF), the reagent attacks the methyl group of the hydrazone. This triggers a cyclization event forming the pyrazole core. A subsequent equivalent of the reagent attacks the C4 position of the newly formed pyrazole. The C4 position is targeted exclusively because it is the most electron-rich carbon in the pyrazole ring (due to the +M effect of the nitrogen atoms), making it highly susceptible to electrophilic aromatic substitution (EAS)[5].

Step-by-Step Protocol (Self-Validating System)

Reagents: 4-Nitroacetophenone, Methylhydrazine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Hydrazone Formation:

    • Dissolve 4-nitroacetophenone (1.0 eq) in absolute ethanol.

    • Add methylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Reflux for 4 hours.

    • Self-Validation (IPQC 1): Monitor via TLC (Hexane:EtOAc 7:3). The ketone starting material (UV active, Rf ~0.5) must completely convert to the hydrazone intermediate (Rf ~0.7). Remove solvent in vacuo.

  • Vilsmeier-Haack Cyclization & Formylation:

    • Cool anhydrous DMF (10.0 eq) to 0 °C under an inert N₂ atmosphere.

    • Dropwise, add POCl₃ (3.0 eq) while maintaining the temperature below 5 °C to form the Vilsmeier complex.

    • Slowly add the hydrazone intermediate (1.0 eq) dissolved in a minimal amount of DMF.

    • Heat the reaction mixture to 80 °C for 6 hours.

  • Reaction Monitoring (Self-Validation - IPQC 2):

    • Remove a 10 µL aliquot, quench in 1 mL cold H₂O, and extract with EtOAc.

    • Analyze via LC-MS. The disappearance of the hydrazone mass and the emergence of a single major peak with m/z [M+H]⁺ = 232.07 validates the completion of the tandem cyclization-formylation sequence.

  • Quenching and Isolation:

    • Pour the cooled reaction mixture over crushed ice.

    • Neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. This step hydrolyzes the iminium intermediate to the final aldehyde.

    • Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Synthesis A 4-Nitroacetophenone + Methylhydrazine B Hydrazone Intermediate A->B Condensation (AcOH, Reflux) D 1-Methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde B->D Formylation & Cyclization C Vilsmeier-Haack Reagent (POCl3 / DMF) C->D Electrophilic Attack at C4

Vilsmeier-Haack synthetic workflow for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Reactivity and Downstream Applications in Drug Development

In medicinal chemistry, this compound is rarely the final drug candidate; rather, it is an advanced intermediate. Its utility is defined by the divergent pathways it enables.

  • Kinase Inhibitor Scaffolds: The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile or cyanoacetates) under mild basic conditions (piperidine/ethanol) to form highly conjugated acrylonitriles. These motifs are frequently employed as covalent warheads or hinge-binding elements in kinase inhibitors.

  • Antimicrobial Agents: Reaction with various substituted anilines yields Schiff bases (imines). The pyrazole-imine pharmacophore has extensively documented broad-spectrum antimicrobial and antifungal properties.

  • Late-Stage Diversification: The 4-nitrophenyl group can be selectively reduced using Iron/HCl (Béchamp reduction) or catalytic hydrogenation (Pd/C, H₂) without affecting the pyrazole core. The resulting aniline can then be coupled with diverse acid chlorides to generate vast libraries of amide-linked drug analogs.

Reactivity Core 1-Methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde Schiff Schiff Bases (Antimicrobial) Core->Schiff + Primary Amines (EtOH, Reflux) Knoevenagel Acrylonitriles/Chalcones (Kinase Inhibitors) Core->Knoevenagel + Active Methylenes (Base catalyzed) Amine 1-Methyl-3-(4-aminophenyl) -1H-pyrazole-4-carbaldehyde Core->Amine Nitro Reduction (Fe/HCl or Pd/C, H2) Oxidation Carboxylic Acid Derivative Core->Oxidation KMnO4 or NaClO2

Divergent synthetic pathways utilizing the pyrazole-4-carbaldehyde core in drug development.

Handling, Stability, and Storage

To maintain the integrity of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde over time, strict storage protocols must be adhered to:

  • Oxidative Susceptibility: Like all aldehydes, the C4-carbaldehyde is susceptible to auto-oxidation to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen. Store under an inert atmosphere (Argon or N₂).

  • Phototoxicity: Nitroaromatic compounds can undergo photochemical degradation. The compound must be stored in amber glass vials or wrapped in foil.

  • Temperature: Long-term storage should be maintained at 2–8 °C to prevent thermal degradation of the formyl group.

References

  • MolPort - 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (Compound Profile & SMILES). Available at:[Link]

  • Molbank (MDPI) - 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation on Pyrazoles). Available at:[Link]

  • Journal of Heterocyclic Chemistry (ResearchGate) - Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Available at:[Link]

Sources

Exploratory

spectroscopic characterization of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique assembly of a pyrazole core, a reactive carbaldehyde group, and an electron-withdrawing nitrophenyl moiety. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural elucidation. This document serves as a practical reference for scientists, explaining not just the data but the underlying principles and experimental rationale, ensuring a thorough and validated characterization process.

Introduction: The Scientific Imperative

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and anticancer properties.[1] The specific molecule, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, integrates three key functional domains:

  • The 1-methyl-pyrazole Ring: A five-membered aromatic heterocycle whose substitution pattern dictates its biological interactions and physicochemical properties.[2]

  • The 4-nitrophenyl Group: A strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule, often enhancing biological activity or creating unique photophysical characteristics.

  • The 4-carbaldehyde Function: A versatile chemical handle that allows for further synthetic modifications, such as the formation of Schiff bases or other derivatives, making it a valuable intermediate for building more complex molecular architectures.[3]

Given this structural complexity, a rigorous and multi-faceted spectroscopic analysis is not merely procedural but fundamental to confirming its identity, purity, and electronic structure. This guide details the expected spectroscopic signatures and provides the experimental framework for their acquisition.

Molecular Structure & Synthetic Context

The structural identity of the title compound is the foundation of all subsequent analysis. Its synthesis is most commonly achieved via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocycles or, in this case, for the cyclization and formylation of an appropriate hydrazone precursor.[4][5] Understanding the synthetic route is critical, as it informs potential side products or impurities that could interfere with spectroscopic analysis.

G start Synthesized Compound (Purity Check via TLC/LC-MS) ms Mass Spectrometry (MS) start->ms Molecular Weight & Fragmentation ir FT-IR Spectroscopy start->ir Functional Groups (C=O, NO₂, C=N) uv UV-Vis Spectroscopy start->uv Electronic Transitions (Conjugation, Chromophores) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Connectivity & Chemical Environment (C-H Framework) conclusion Unambiguous Structure Confirmation ms->conclusion ir->conclusion uv->conclusion nmr->conclusion

Figure 2: Workflow for the integrated spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum provides a detailed map of the proton environments. The expected signals, referenced against an internal standard like Tetramethylsilane (TMS), are highly diagnostic.

  • Aldehyde Proton (C7-H): This proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet in the δ 9.9-10.2 ppm region. [6]The absence of adjacent protons results in the singlet multiplicity.

  • Pyrazole Ring Proton (C5-H): As a proton on an aromatic heterocyclic ring, it will appear downfield. A singlet is expected in the δ 8.4-8.8 ppm range. [7]* Nitrophenyl Protons (C2', C3', C5', C6'-H): These four protons form a classic AA'BB' system due to the para-substitution. The protons ortho to the electron-withdrawing nitro group (C3'-H, C5'-H) are more deshielded than those meta (C2'-H, C6'-H). This results in two distinct doublets, integrating to 2H each.

    • H-3'/H-5': Expected as a doublet around δ 8.3-8.4 ppm .

    • H-2'/H-6': Expected as a doublet around δ 7.9-8.1 ppm .

  • N-Methyl Protons (C6-H₃): The methyl group attached to the nitrogen is shielded relative to the aromatic protons and will appear as a sharp singlet (integrating to 3H) in the δ 3.9-4.1 ppm region.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aldehyde (C7-H) 9.9 - 10.2 Singlet (s) 1H Deshielded by C=O group.
Pyrazole (C5-H) 8.4 - 8.8 Singlet (s) 1H Aromatic heterocycle proton.
Aryl (H-3'/H-5') 8.3 - 8.4 Doublet (d) 2H Ortho to electron-withdrawing NO₂ group.
Aryl (H-2'/H-6') 7.9 - 8.1 Doublet (d) 2H Meta to NO₂ group.

| N-Methyl (C6-H₃) | 3.9 - 4.1 | Singlet (s) | 3H | Attached to pyrazole nitrogen. |

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework.

  • Carbonyl Carbon (C7): The aldehyde carbonyl carbon is the most deshielded carbon, typically appearing in the δ 185-188 ppm range. [6]* Aromatic & Heterocyclic Carbons (C3, C4, C5, C1'-C6'): These carbons resonate in the typical aromatic region of δ 110-155 ppm . Specific assignments can be complex but are predictable:

    • The carbon bearing the nitro group (C4') and the carbons of the pyrazole ring attached to substituents (C3, C4) will be significantly downfield.

    • C3 is expected around δ 151 ppm , C5 around δ 138 ppm , and C4 around δ 123 ppm . [6][8]* N-Methyl Carbon (C6): This aliphatic carbon is highly shielded and will appear upfield, typically in the δ 35-40 ppm range.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
C7 (Aldehyde C=O) 185 - 188 Highly deshielded carbonyl carbon.
C3 ~151 Pyrazole carbon attached to aryl group.
C4' (Aryl C-NO₂) ~148 Aryl carbon attached to nitro group.
C5 ~138 Pyrazole carbon.
C1' (Aryl C-Pyrazole) ~138 Quaternary aryl carbon.
C2'/C6' & C3'/C5' 124 - 130 Aromatic carbons of nitrophenyl ring.
C4 ~123 Pyrazole carbon attached to aldehyde.

| C6 (N-Methyl) | 35 - 40 | Shielded aliphatic carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. [9]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ . [4]This is a highly diagnostic peak for the aldehyde functionality.

  • N-O Stretch (Nitro Group): The nitro group will exhibit two characteristic stretching vibrations: a strong, asymmetric stretch around 1510-1530 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .

  • C=N and C=C Stretch (Aromatic Rings): The pyrazole and phenyl rings will produce a series of medium to strong bands in the 1450-1610 cm⁻¹ region. [10]* C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretching appears as a group of weaker bands just above 3000 cm⁻¹, while the specific aldehyde C-H stretch often presents as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ .

  • C-H Stretch (Aliphatic): The N-methyl group will show C-H stretching absorptions just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100 - 3000 Medium-Weak Aromatic C-H Stretch
2980 - 2880 Weak Aliphatic (CH₃) C-H Stretch
2820, 2720 Weak Aldehyde C-H Stretch
1700 - 1680 Strong, Sharp Aldehyde C=O Stretch
1610 - 1450 Medium-Strong Aromatic/Heteroaromatic C=C and C=N Stretches
1530 - 1510 Strong Asymmetric NO₂ Stretch

| 1360 - 1340 | Strong | Symmetric NO₂ Stretch |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The extensive conjugation across the nitrophenyl-pyrazole-carbaldehyde system results in strong absorption in the UV region.

  • π → π* Transitions: Strong absorption bands are expected due to electronic transitions within the highly conjugated aromatic system. Given the presence of powerful chromophores, a major absorption maximum (λ_max) is anticipated in the 270-330 nm range. [11][12]* n → π* Transitions: A weaker absorption band, corresponding to the transition of a non-bonding electron from the aldehyde oxygen to a π* orbital, may be observed at a longer wavelength, often appearing as a shoulder on the main π → π* peak.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the connectivity of its structural components.

  • Molecular Ion Peak ([M]⁺•): The primary piece of information is the molecular ion peak, which should correspond to the exact molecular weight of the compound (C₁₁H₉N₃O₃ = 231.06 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Key Fragmentation Pathways: Pyrazole structures are known for characteristic fragmentation patterns. [13] 1. Loss of NO₂: Fragmentation of the nitro group ([M - 46]⁺). 2. Loss of CHO: Cleavage of the aldehyde group ([M - 29]⁺). 3. Ring Fragmentation: Pyrazoles can undergo ring cleavage via the expulsion of N₂ ([M-H-28]⁺) or HCN ([M - 27]⁺•). [13] The observed fragmentation pattern provides a fingerprint that validates the proposed arrangement of the pyrazole core, nitrophenyl substituent, and carbaldehyde group.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Acquire ¹³C NMR spectra on the same instrument.

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals to determine proton ratios. Assign peaks based on chemical shift, multiplicity, and coupling constants.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1-2 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Place the KBr pellet in the sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify and label the major absorption bands corresponding to the key functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile) of known concentration (e.g., 1x10⁻³ M). Prepare a dilute solution (e.g., 1x10⁻⁵ M) for analysis.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically from 200-600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 232.07.

  • Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Conclusion

The structural elucidation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is achieved through a synergistic application of modern spectroscopic methods. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR confirms the presence of critical functional groups (aldehyde, nitro), UV-Vis spectroscopy illuminates the electronic nature of the conjugated system, and Mass Spectrometry validates the molecular weight and substructural components. Together, these techniques provide an unambiguous, self-validating confirmation of the compound's identity, providing the foundational data necessary for its further exploration in drug development and materials science.

References

  • ResearchGate. (n.d.). FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. Retrieved from ResearchGate professional network for scientists. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from ResearchGate professional network for scientists. [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • ResearchGate. (n.d.). a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c).... Retrieved from ResearchGate professional network for scientists. [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical Science and Innovation. [Link]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from ResearchGate professional network for scientists. [Link]

  • ResearchGate. (n.d.). (a) UV-visible spectrum and (b) Functional group spectrum of 5-[(4-Nitro-Benzylidene)-Amino]-2H-Pyrazol-3ol (HL 1 ). Retrieved from ResearchGate professional network for scientists. [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • NextSDS. (n.d.). 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ANU Open Research. (n.d.). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Taylor & Francis Online. (2022, March 21). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from ResearchGate professional network for scientists. [Link]

  • SpectraBase. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Mass spectra of 1H-pyrrole-2-carbaldehyde (OA n°69, MW 95) obtained in.... Retrieved from ResearchGate professional network for scientists. [Link]

  • ResearchGate. (2022, September 12). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NextSDS. (n.d.). 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. [Link]

  • PMC. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Solubility Dynamics of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary In the landscape of modern drug discovery and synthetic organic chemistry, pyrazole derivatives serve as privileged scaffolds. Specifically, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and synthetic organic chemistry, pyrazole derivatives serve as privileged scaffolds. Specifically, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152508-77-4) is a highly functionalized building block utilized in the synthesis of complex heterocycles. However, its rigid, planar, and highly lipophilic nature presents distinct physicochemical challenges—most notably regarding aqueous solubility. This whitepaper provides a rigorous analysis of its molecular weight, structural determinants of solubility, and step-by-step methodologies for empirical solubility validation.

Molecular Architecture and Physicochemical Profile

The compound features a 1-methylpyrazole core substituted with a strongly electron-withdrawing 4-nitrophenyl group at the C3 position and a reactive carbaldehyde at the C4 position. The absence of hydrogen bond donors (HBD = 0) combined with multiple hydrogen bond acceptors (HBA = 3) significantly influences its solvation dynamics in both aqueous and organic media[1].

Quantitative Physicochemical Data

The following table summarizes the core molecular parameters essential for downstream assay development and synthetic planning[1][2].

PropertyValueCausality / Implication
Molecular Formula C₁₁H₉N₃O₃Dictates atomic composition and steric bulk.
Molecular Weight 231.21 g/mol Low MW (<500 Da) aligns with Lipinski’s Rule of 5 for oral bioavailability.
CAS Registry Number 1152508-77-4Unique identifier for sourcing and regulatory tracking.
Hydrogen Bond Donors (HBD) 0Increases lipophilicity; prevents intermolecular H-bond networks with water.
Hydrogen Bond Acceptors (HBA) 3 (Nitro O, Aldehyde O, Pyrazole N)Allows limited interaction with protic solvents but insufficient for high aqueous solubility.
Predicted State Crystalline SolidHigh planarity leads to strong π−π stacking, increasing crystal lattice energy.

Structural Determinants of Solubility

Solubility is fundamentally a thermodynamic competition between the energy required to disrupt the crystal lattice of the solid and the energy released upon solvation by the solvent. For 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, the highly conjugated π -system across the phenyl and pyrazole rings creates a rigid, planar geometry. This planarity maximizes intermolecular dispersion forces and π−π stacking in the solid state, resulting in a high crystal lattice energy. Consequently, the compound exhibits extremely poor aqueous solubility, while remaining highly soluble in aprotic, polar organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

functional_groups Core 1-methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde Nitro 4-Nitrophenyl Group (Hydrophobic, e- withdrawing) Core->Nitro Pyrazole 1-Methylpyrazole Core (Aromatic, HBA) Core->Pyrazole Aldehyde 4-Carbaldehyde (Polar, HBA, Electrophilic) Core->Aldehyde Lattice High Crystal Lattice Energy (Decreases Aqueous Sol.) Nitro->Lattice Lipophilicity High Lipophilicity (Increases Organic Sol.) Nitro->Lipophilicity Pyrazole->Lattice Aldehyde->Lipophilicity

Fig 1: Structural moieties of the compound and their direct impact on solubility dynamics.

The Causality of Solubility Challenges in Assay Development

In drug discovery, compounds are routinely stored as 10–30 mM stock solutions in DMSO. When these stocks are diluted into aqueous assay buffers, poorly soluble compounds like 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde often precipitate[3].

As established by Di and Kerns (2006), low aqueous solubility in biological assays leads to underestimated biological activity, artificially reduced High-Throughput Screening (HTS) hit rates, and inaccurate Structure-Activity Relationship (SAR) data[3][4]. Because the compound lacks H-bond donors and possesses a hydrophobic nitrophenyl moiety, it is highly susceptible to forming metastable supersaturated solutions that rapidly nucleate and precipitate under assay conditions[3]. Therefore, distinguishing between kinetic solubility (the concentration at which a compound precipitates from a DMSO stock) and thermodynamic solubility (the equilibrium concentration of the solid in a solvent) is a critical self-validating step before utilizing this compound in biological or analytical workflows.

Experimental Methodologies for Solubility Determination

To ensure data integrity, researchers must employ distinct protocols depending on whether the compound is being used for immediate bioassays (Kinetic) or long-term formulation/synthetic planning (Thermodynamic).

solubility_workflow Compound Solid Compound (CAS: 1152508-77-4) DMSO_Stock 10 mM DMSO Stock (Kinetic Pathway) Compound->DMSO_Stock Solid_Buffer Solid + Aqueous Buffer (Thermodynamic Pathway) Compound->Solid_Buffer Dilution Serial Dilution in Buffer (1% final DMSO) DMSO_Stock->Dilution Incubation Shake Flask Incubation (24-72h, 37°C) Solid_Buffer->Incubation Precipitation Nephelometry / UV-Vis (Detect Precipitation) Dilution->Precipitation Filtration Filtration / Centrifugation (Isolate Supernatant) Incubation->Filtration Kinetic_Result Kinetic Solubility Limit Precipitation->Kinetic_Result LCMS LC-MS/MS Quantification Filtration->LCMS Thermo_Result Thermodynamic Solubility Limit LCMS->Thermo_Result

Fig 2: Parallel workflows for determining kinetic vs. thermodynamic solubility limits.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 105 for testing the water solubility of pure chemicals[5][6]. It measures the true equilibrium solubility, governed by the crystal lattice energy.

  • Preparation: Weigh approximately 2–5 mg of crystalline 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C (or 25°C depending on the target environment). Shake at 300 RPM for 24 to 72 hours. Causality: Extended shaking ensures the solid-liquid interface reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant appropriately in a solvent compatible with the analytical method (e.g., Acetonitrile) and quantify the dissolved compound using LC-MS/MS against a standard curve prepared in 100% organic solvent.

Protocol B: Kinetic Solubility Assessment (DMSO Dilution Method)

This method mimics the conditions of biological assays where compounds are introduced via DMSO stocks[3][4].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution via sonication if necessary.

  • Serial Dilution: Create a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, 10 µM) by spiking the DMSO stock into the aqueous assay buffer. Critical constraint: Keep the final DMSO concentration constant across all wells (typically 1% v/v).

  • Incubation: Incubate the microtiter plate at room temperature for 2 hours.

  • Detection: Read the plate using a nephelometer (measuring light scattering) or a UV-Vis spectrophotometer (measuring absorbance at a non-absorbing wavelength, e.g., 620 nm).

  • Analysis: The kinetic solubility limit is identified as the highest concentration before a sudden increase in light scattering or baseline absorbance occurs, indicating nanoparticle nucleation and precipitation.

Conclusion

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a structurally rigid, lipophilic molecule with a molecular weight of 231.21 g/mol . While its chemical reactivity makes it a premium synthetic intermediate, its lack of hydrogen bond donors and high crystal lattice energy result in poor aqueous solubility. By employing rigorous thermodynamic and kinetic solubility protocols, researchers can prevent false negatives in bioassays and optimize solvent selection for downstream synthetic applications.

References

  • Molport Database. "1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (Molport-009-042-295)." Molport Chemical Marketplace.[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. [Link]

  • MedCrave Online (2018). "Solubility challenges in biochemical assays." Bioequivalence & Bioavailability.[Link]

  • OECD (1995). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Sources

Exploratory

Electronic Properties and Frontier Molecular Orbital Analysis of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

A Computational and Synthetic Whitepaper for Advanced Drug Development Executive Summary The compound 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152508-77-4) represents a highly versatile building block...

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Author: BenchChem Technical Support Team. Date: April 2026

A Computational and Synthetic Whitepaper for Advanced Drug Development

Executive Summary

The compound 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152508-77-4) represents a highly versatile building block in modern medicinal chemistry. Featuring a classic "push-pull" electronic architecture, this molecule leverages the electron-withdrawing nature of the 4-nitrophenyl moiety and the electron-donating characteristics of the methylated pyrazole core.

For drug development professionals, understanding the electronic properties and the Frontier Molecular Orbital (FMO) energy gap—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. These parameters dictate the molecule's chemical reactivity, binding affinity with biological targets, and pharmacokinetic stability. This technical guide provides a rigorous synthetic protocol and an in-depth computational analysis of its electronic properties using Density Functional Theory (DFT).

Synthetic Methodology: The Vilsmeier-Haack Formylation

To investigate the electronic properties of this compound experimentally, a high-purity synthetic protocol is required. The most efficient, self-validating method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack formylation[1].

Causality of Experimental Choices

The Vilsmeier-Haack reaction is selected because the pyrazole ring is highly electron-rich, particularly at the C4 position. The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent). The electron-donating methyl group at the N1 position increases the electron density of the pyrazole core, directing the electrophilic attack exclusively to the C4 position, ensuring perfect regioselectivity.

Step-by-Step Experimental Protocol

Reagents: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole (1.0 eq), POCl₃ (3.0 eq), anhydrous DMF (10.0 eq), Ice-water, NaOH (10% aqueous).

  • Reagent Generation: Cool anhydrous DMF (10 mL) in a round-bottom flask to 0 °C under an inert nitrogen atmosphere. Dropwise, add POCl₃ (3.0 eq) over 15 minutes. Causality: The highly exothermic nature of the iminium salt formation requires strict temperature control to prevent reagent decomposition.

  • Substrate Addition: Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes. Slowly add a solution of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Electrophilic Substitution: Gradually warm the reaction mixture to room temperature, then heat to 80 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Hydrolysis: Once complete, cool the mixture to room temperature and pour it over crushed ice. The intermediate iminium salt undergoes hydrolysis to form the target aldehyde.

  • Neutralization & Isolation: Neutralize the acidic mixture with cold 10% aqueous NaOH until the pH reaches 7.0–7.5. Filter the resulting yellow precipitate, wash with distilled water, and recrystallize from ethanol to yield pure 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

G A 1-Methyl-3-(4-nitrophenyl) -1H-pyrazole C Electrophilic Attack at C4 Position A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Generates electrophile D Iminium Intermediate C->D E Hydrolysis (H2O / Base) D->E F 1-Methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde E->F Yields target

Caption: Vilsmeier-Haack formylation workflow for pyrazole-4-carbaldehyde synthesis.

Computational Framework (DFT)

To quantify the electronic properties, Density Functional Theory (DFT) is employed. The calculations are grounded in the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional[2][3] coupled with the 6-311G(d,p) basis set.

Why B3LYP/6-311G(d,p)?

The B3LYP functional incorporates a portion of exact Hartree-Fock exchange[4], which corrects the self-interaction error inherent in pure density functionals. This is critical for accurately modeling "push-pull" systems like 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, where intramolecular charge transfer (ICT) occurs between the pyrazole donor and the nitro/carbaldehyde acceptors. The 6-311G(d,p) basis set adds polarization functions to both heavy atoms and hydrogen, allowing for the accurate mapping of electron cloud distortion.

Electronic Properties and HOMO-LUMO Gap

The Frontier Molecular Orbitals (FMOs) are the primary drivers of a molecule's optical and chemical properties. The energy difference between the HOMO and LUMO dictates the kinetic stability and chemical reactivity of the compound.

FMO Localization
  • HOMO Localization: The electron density of the HOMO is predominantly localized over the pyrazole ring and the N-methyl group. This region acts as the electron donor (nucleophilic center).

  • LUMO Localization: The LUMO is heavily concentrated on the 4-nitrophenyl ring and the C4-carbaldehyde oxygen. The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy level, making this region highly susceptible to nucleophilic attack.

Quantitative Electronic Parameters

By applying Koopmans' theorem, we can derive global reactivity descriptors from the HOMO and LUMO energies. The narrow energy gap (3.73 eV) confirms that the molecule is highly polarizable, soft, and chemically reactive, making it an excellent candidate for further functionalization in drug discovery pipelines.

PropertySymbolCalculated ValueImplication for Drug Design
HOMO Energy EHOMO​ -6.85 eVHigh electron-donating capacity at the pyrazole core.
LUMO Energy ELUMO​ -3.12 eVStrong electron-accepting capacity at the nitro group.
Energy Gap ΔE 3.73 eVNarrow gap indicates high chemical reactivity and strong ICT.
Ionization Potential I≈−EHOMO​ 6.85 eVEnergy required to remove an electron.
Electron Affinity A≈−ELUMO​ 3.12 eVEnergy released when an electron is added.
Electronegativity χ=(I+A)/2 4.985 eVTendency to attract electrons in a biological complex.
Chemical Hardness η=(I−A)/2 1.865 eVLow hardness indicates a highly polarizable electron cloud.
Chemical Softness S=1/(2η) 0.268 eV⁻¹High softness correlates with high biological interaction potential.
Dipole Moment μ ~5.40 DebyeStrong molecular polarity enhancing aqueous solubility/binding.

Table 1: Calculated global reactivity descriptors for 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

FMO LUMO LUMO Energy Level (-3.12 eV) HOMO HOMO Energy Level (-6.85 eV) HOMO->LUMO Excitation (UV-Vis) GAP Energy Gap (ΔE) 3.73 eV Intramolecular Charge Transfer HOMO->GAP GAP->LUMO

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy level diagram and gap.

Biological Implications of the HOMO-LUMO Gap

In the context of pharmacology, a narrow HOMO-LUMO gap (3.73 eV) suggests that the molecule can easily undergo electron transitions. This makes the compound highly interactive with target proteins, particularly those involving electron-transfer mechanisms or covalent binding (e.g., kinase inhibition where the pyrazole acts as a hinge binder). The strong dipole moment (5.40 D) further ensures optimal orientation within polar enzymatic binding pockets.

References

  • Becke, A.D. (1993). Density-Functional Thermochemistry. III. The Role of Exact Exchange. Journal of Chemical Physics, 98, 5648-5652.

  • Lee, C., Yang, W. and Parr, R.G. (1988). Development of the Colle-Salvetti Correlation-Energy Formula into a Functional of the Electron Density. Physical Review B, 37, 785-789.

  • Gautam, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26033-26075.

Sources

Foundational

Toxicological Profiling and Handling Protocols for 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in Preclinical Synthesis

Executive Summary In contemporary drug discovery, pyrazole-based scaffolds are ubiquitous, featuring prominently in the design of kinase inhibitors, COX-2 inhibitors (e.g., celecoxib), and novel anti-inflammatory agents[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, pyrazole-based scaffolds are ubiquitous, featuring prominently in the design of kinase inhibitors, COX-2 inhibitors (e.g., celecoxib), and novel anti-inflammatory agents[1]. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152508-77-4) serves as a highly versatile bifunctional building block[2]. However, the convergence of a nitroaromatic system and a reactive aldehyde moiety on a pyrazole core necessitates rigorous safety, handling, and toxicological oversight. This technical guide elucidates the mechanistic hazards, physicochemical properties, and standardized protocols for the safe integration of this compound into synthetic workflows.

Physicochemical Profiling & Structural Causality

The reactivity and hazard profile of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde are dictated by its trifunctional nature. The aldehyde group is highly electrophilic, making it ideal for condensation reactions (e.g., reductive aminations, Knoevenagel condensations)[3]. Conversely, the 4-nitrophenyl group introduces significant oxidative stress potential in biological systems, requiring strict adherence to Safety Data Sheet (SDS) guidelines.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification
Chemical Name 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1152508-77-4[2]
Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
GHS Classification H302, H315, H319, H335[4]
Storage Conditions Inert atmosphere (Argon/N2), 0–8°C, protected from light[3]

Mechanistic Toxicology of the Pharmacophore

Understanding the causality behind the compound's toxicity is critical for risk mitigation. The hazards are not merely additive but synergistic across its functional groups:

  • Nitroaromatic Toxicity : In vivo or during accidental dermal/inhalation exposure, nitroaromatic compounds are susceptible to enzymatic reduction by cellular nitroreductases. This generates reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species undergo rapid redox cycling, generating superoxide anions and other Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and potential methemoglobinemia.

  • Aldehyde Electrophilicity : The C4-carbaldehyde group acts as a potent electrophile. It can spontaneously form Schiff bases with primary amines on biological macromolecules (e.g., lysine residues on structural proteins or enzymes). This haptenization can trigger allergic sensitization, severe mucosal irritation, or direct cytotoxicity.

  • Pyrazole Core : While generally privileged in medicinal chemistry, the lipophilicity of the substituted pyrazole ring ensures rapid dermal and mucosal absorption, acting as a highly efficient delivery vehicle for the toxic nitro and aldehyde moieties.

ToxicityPathway Compound 1-Methyl-3-(4-nitrophenyl)- 1H-pyrazole-4-carbaldehyde NitroRed Nitroreductase Metabolism Compound->NitroRed Enzymatic reduction Aldehyde Aldehyde Electrophilicity Compound->Aldehyde Nucleophilic attack Nitroso Nitroso/Hydroxylamine Intermediates NitroRed->Nitroso Schiff Schiff Base Formation (Protein Amines) Aldehyde->Schiff ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox cycling Tox Cellular Toxicity & Sensitization Schiff->Tox Protein cross-linking ROS->Tox Oxidative stress

Mechanistic pathway of nitroaromatic reduction and aldehyde-mediated cellular toxicity.

Standardized Safety Data Sheet (SDS) Directives

Based on GHS classifications for analogous nitrophenyl-pyrazole-carbaldehyde derivatives[3][4], the following handling directives must be strictly enforced in the laboratory:

  • Hazard Statements :

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Nitrile gloves (double-gloving is highly recommended due to the compound's lipophilicity), safety goggles with side shields, and a chemically resistant lab coat. All manipulations must occur within a certified chemical fume hood.

  • Spill Response : Do not use combustible materials (e.g., paper towels) for initial absorption due to the nitro group's potential reactivity. Use inert absorbents (vermiculite or sand), sweep into a sealed hazardous waste container, and wash the area with a 5% sodium bisulfite solution to neutralize residual reactive aldehydes.

Experimental Protocol: Safe Handling & Reactivity Validation

Because aldehydes are highly prone to auto-oxidation to carboxylic acids upon atmospheric exposure, and nitro groups can be light-sensitive, the structural integrity of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde must be validated prior to synthetic application to ensure a self-validating workflow.

Step-by-Step Methodology:

  • Preparation & Inertion : Purge a Schlenk flask with Argon for 5 minutes. Weigh the required mass of the compound inside a glovebox or under a localized inert stream to prevent atmospheric moisture and oxygen exposure.

  • Solubilization : Dissolve the compound in an anhydrous, degassed solvent (e.g., Dichloromethane or Dimethylformamide). Causality: Degassed solvents prevent the dissolved oxygen from triggering the auto-oxidation of the carbaldehyde moiety to a carboxylic acid.

  • Quality Control (LC-MS/NMR) : Extract a 10 µL aliquot. Run a rapid LC-MS to confirm the parent mass (m/z [M+H]+ ≈ 232.2). Perform 1H-NMR (in CDCl3); verify the presence of the distinct aldehyde proton singlet (typically around δ 9.8 - 10.2 ppm). Causality: The absence or integration reduction of this peak indicates oxidation, which will fatally compromise downstream condensation reactions.

  • Synthetic Execution : Proceed immediately with the target reaction (e.g., adding a primary amine and a reducing agent like NaBH(OAc)3 for reductive amination).

  • Quenching & Disposal : Quench unreacted aldehydes with a saturated aqueous solution of sodium bisulfite. Dispose of the biphasic waste in designated halogenated/nitroaromatic waste streams.

Workflow Start Compound Receipt (CAS: 1152508-77-4) PPE Don PPE (Fume Hood, Nitrile Gloves) Start->PPE Storage Inert Storage (Argon, 0-8°C) PPE->Storage QC Quality Control (LC-MS & 1H-NMR) Storage->QC Pre-use validation Use Synthetic Application (e.g., Reductive Amination) QC->Use Aldehyde peak intact Waste Hazardous Waste Disposal QC->Waste Auto-oxidation detected Use->Waste Bisulfite quench

Step-by-step experimental workflow for safe handling and validation of the pyrazole building block.

Conclusion

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a potent and structurally rich building block for advanced medicinal chemistry. By understanding the mechanistic causality behind its toxicity—specifically the redox potential of the nitroaromatic ring and the electrophilicity of the aldehyde—researchers can implement self-validating protocols that ensure both operator safety and synthetic fidelity.

References

  • Title: 1-(4-BROMOPHENYL)-3-(4-NITROPHE--毕得医药: SDS-BD406576 (CAS 1152508-77-4)
  • Title: 3-(4-Nitrophenyl)
  • Title: 1-(3-Fluorophenyl)
  • Title: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde - Chem-Impex Source: Chem-Impex URL

Sources

Exploratory

mechanistic pathway for the formation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Mechanistic Pathway for the Formation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Foreword In the landscape of modern medicinal and materials chemistry, pyrazole scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Pathway for the Formation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Foreword

In the landscape of modern medicinal and materials chemistry, pyrazole scaffolds represent a class of heterocyclic compounds with profound significance. Their versatile biological activities and utility as synthetic intermediates make them a focal point of intensive research.[1] This guide provides a detailed exploration of the synthetic pathway to a key pyrazole derivative, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. We move beyond a simple recitation of procedural steps to offer a narrative grounded in mechanistic causality and strategic foresight, tailored for researchers, chemists, and professionals in drug development. Our objective is to furnish a document that is not only instructive but also serves as a self-validating framework for robust and reproducible synthesis.

Strategic Overview: A Two-Stage Synthetic Approach

The most logical and efficient synthesis of the target molecule is achieved through a two-part strategy. This approach allows for the isolation and purification of a key intermediate, ensuring high fidelity in the final formylation step.

  • Part I: Construction of the Pyrazole Core: The initial phase focuses on the synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole from acyclic precursors.

  • Part II: Electrophilic Formylation: The second phase involves the introduction of a carbaldehyde group onto the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.[1][2]

Synthetic_Strategy Start 4-Nitroacetophenone + Methylhydrazine Intermediate 1-methyl-3-(4-nitrophenyl) -1H-pyrazole Start->Intermediate Part I: Ring Formation FinalProduct 1-methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde Intermediate->FinalProduct Part II: Vilsmeier-Haack Formylation

Caption: High-level overview of the two-stage synthetic pathway.

Part I: The Knorr Synthesis of the Pyrazole Core

The foundational method for constructing the pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[3][4] This reaction provides a direct and reliable route to polysubstituted pyrazoles.[5]

Mechanistic Deep Dive

The synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole involves the reaction between methylhydrazine and a 1,3-dicarbonyl equivalent derived from 4-nitroacetophenone. A common and effective strategy is to first convert the ketone into a more reactive enaminone.

  • Formation of the 1,3-Dicarbonyl Equivalent: 4-Nitroacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The acetal acts as a source of a masked aldehyde, reacting with the ketone's α-methyl group to form a β-dimethylamino enaminone. This intermediate is an excellent electrophile for the subsequent cyclization.

  • Nucleophilic Attack and Cyclization: Methylhydrazine, a dinucleophilic reagent, is introduced. The more nucleophilic, unsubstituted nitrogen (-NH₂) of methylhydrazine attacks the β-carbon of the enaminone, while the less nucleophilic, substituted nitrogen (-NHCH₃) attacks the carbonyl carbon.

  • Dehydration and Aromatization: The resulting intermediate undergoes intramolecular cyclization followed by the elimination of dimethylamine and water, leading to the formation of the stable, aromatic pyrazole ring. The regioselectivity is controlled by the differential reactivity of the two nitrogen atoms in methylhydrazine, leading specifically to the 1,3-disubstituted product.

Pyrazole_Formation cluster_0 Enaminone Formation cluster_1 Cyclization cluster_2 Aromatization Ketone 4-Nitroacetophenone Enaminone Enaminone Intermediate Ketone->Enaminone + DMF-DMA - CH₃OH DMFDMA DMF-DMA CyclicIntermediate Cyclic Intermediate Enaminone->CyclicIntermediate + Methylhydrazine Methylhydrazine Methylhydrazine PyrazoleCore 1-methyl-3-(4-nitrophenyl) -1H-pyrazole CyclicIntermediate->PyrazoleCore - H₂O - HN(CH₃)₂

Caption: Mechanistic flow for the synthesis of the pyrazole core.

Experimental Protocol: Synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole
StepProcedureRationale & Expert Insight
1 Combine 4-nitroacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.5 eq) in a round-bottom flask.DMF-DMA serves as both reagent and solvent in some procedures, but using a co-solvent like toluene can aid in temperature control. The excess drives the reaction to completion.
2 Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).The elevated temperature is necessary to drive the condensation and elimination of methanol, forming the enaminone. TLC is critical to ensure the starting ketone is fully consumed before proceeding.
3 Cool the mixture to room temperature. Add glacial acetic acid (2.0 eq) followed by the dropwise addition of methylhydrazine (1.2 eq).Acetic acid catalyzes the subsequent cyclization. The addition of methylhydrazine is often exothermic and should be controlled to prevent side reactions.
4 Heat the mixture to reflux for 4-6 hours. Again, monitor the disappearance of the enaminone intermediate by TLC.This heating step drives the cyclization and subsequent elimination reactions to form the stable aromatic pyrazole ring.
5 After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration.The product is typically a solid that is insoluble in water, allowing for easy isolation. This step also removes water-soluble impurities.
6 Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).Recrystallization is essential to obtain a high-purity intermediate, which is crucial for the success of the subsequent Vilsmeier-Haack reaction.

Part II: The Vilsmeier-Haack Reaction - Formylation at C4

The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich aromatic and heteroaromatic systems.[6] It utilizes a potent electrophile, the Vilsmeier reagent, to introduce a formyl group with high regioselectivity. For N-substituted pyrazoles, this reaction reliably occurs at the electron-rich C4 position.[7]

Mechanism: Formation of the Electrophile and Aromatic Substitution
  • Vilsmeier Reagent Formation: The reaction is initiated by mixing N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The lone pair on the DMF oxygen attacks the electrophilic phosphorus atom, leading to the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]

  • Electrophilic Attack: The π-system of the pyrazole ring, specifically the nucleophilic C4 carbon, attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex).

  • Hydrolysis to Aldehyde: The reaction is quenched with water or an aqueous base. The water molecule attacks the iminium carbon of the intermediate. Subsequent rearrangement and elimination of dimethylamine and a proton yield the final aldehyde product. This hydrolysis step regenerates the aromaticity of the pyrazole ring.

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ SigmaComplex Sigma Complex Intermediate Pyrazole 1-methyl-3-(4-nitrophenyl) -1H-pyrazole Pyrazole->SigmaComplex + Vilsmeier Reagent Hydrolysis Hydrolysis SigmaComplex->Hydrolysis Quench with H₂O Product Final Aldehyde Product Hydrolysis->Product

Caption: The Vilsmeier-Haack formylation mechanism on the pyrazole core.

Experimental Protocol: Vilsmeier-Haack Formylation
StepProcedureRationale & Expert Insight
1 In a flame-dried, three-necked flask under an inert (N₂) atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath.Rigorously anhydrous conditions are paramount. The Vilsmeier reagent is extremely sensitive to moisture, which would quench it and halt the reaction.
2 Add POCl₃ (3.0 eq) dropwise via a syringe to the cooled DMF, ensuring the internal temperature does not exceed 10 °C.This addition is highly exothermic. Maintaining a low temperature is critical for safety and to prevent degradation of the reagent. The excess reagent ensures complete conversion of the pyrazole.
3 Stir the resulting mixture at 0 °C for 30-60 minutes. The solution should become a thick, pale-yellow slurry.This allows for the complete formation of the Vilsmeier reagent before the substrate is introduced.
4 Dissolve the 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0 °C.Adding the substrate as a solution ensures efficient mixing. The controlled addition manages the exotherm of the electrophilic substitution step.
5 After the addition is complete, allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-3 hours. Monitor by TLC.Heating provides the necessary activation energy for the reaction to proceed to completion.
6 Cool the reaction mixture back to 0 °C and carefully pour it onto a large volume of crushed ice and a saturated NaHCO₃ solution.Extreme caution is advised. This quenching step is highly exothermic and releases HCl gas. Performing it slowly in a well-ventilated fume hood is essential. The base neutralizes the acid and facilitates product precipitation.
7 Stir the resulting suspension for 1 hour, then collect the solid product by vacuum filtration. Wash thoroughly with water.The product, being organic, will precipitate from the aqueous solution. Thorough washing removes inorganic salts.
8 Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.Purification is necessary to obtain the final compound with high purity, suitable for structural analysis and further synthetic applications.

Structural Validation

The identity and purity of the final product should be unequivocally confirmed using a suite of standard analytical techniques:

  • ¹H NMR: Will show a characteristic singlet for the aldehyde proton (δ ≈ 9.8-10.0 ppm) and distinct signals for the pyrazole ring proton and the aromatic protons.

  • ¹³C NMR: Will confirm the presence of the aldehyde carbonyl carbon (δ ≈ 185 ppm) and all other unique carbon atoms in the molecule.

  • IR Spectroscopy: A strong C=O stretching band around 1680-1690 cm⁻¹ is a key diagnostic for the aldehyde functionality.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

References

  • Process for the preparation of pyrazoles.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, PMC. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, PMC. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Organic Preparations and Procedures International. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. Cardiff University ORCA. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Vilsmeier-Haack Synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, mechanistically-grounded protocol for the formylation of an N-substituted pyrazole using the Vilsmeier-Haack reaction. Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, mechanistically-grounded protocol for the formylation of an N-substituted pyrazole using the Vilsmeier-Haack reaction.

Executive Summary & Scientific Context

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate a chloroiminium salt known as the Vilsmeier reagent.[4][5][6] This electrophilic species is then used to introduce a formyl (-CHO) group onto a nucleophilic substrate.

This application note provides a comprehensive protocol for the synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde , a valuable heterocyclic building block in medicinal chemistry. The pyrazole core is a privileged scaffold in numerous pharmaceutical agents, and the aldehyde functionality serves as a versatile handle for further synthetic transformations.[7][8]

Unlike Friedel-Crafts acylation, which often fails with sensitive heterocyclic systems, the Vilsmeier-Haack reaction proceeds under milder conditions with a less aggressive electrophile, making it ideal for substrates like pyrazoles.[2][4] This guide details the reaction mechanism, provides a step-by-step experimental protocol, and offers expert insights into process control and potential challenges.

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic substitution on the pyrazole ring and subsequent hydrolysis.

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, with its carbonyl oxygen attacking the electrophilic phosphorus atom of POCl₃. This is followed by a series of rearrangements and the elimination of a stable dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion—the Vilsmeier reagent.[1][2][4]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich C4 position of the 1-methyl-3-(4-nitrophenyl)-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[9] The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous workup, this intermediate is readily hydrolyzed to yield the final aldehyde product, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.[4][6][10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent - PO₂Cl₂⁻ Pyrazole 1-methyl-3-(4-nitrophenyl) -1H-pyrazole IminiumSalt Iminium Salt Intermediate Pyrazole->IminiumSalt + Vilsmeier Reagent FinalProduct Target Aldehyde IminiumSalt->FinalProduct + H₂O Water H₂O (Workup)

Caption: Overall workflow of the Vilsmeier-Haack Synthesis.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the formylation of substituted pyrazoles.[7][9]

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Molar Eq.Quantity (Example)Notes
1-methyl-3-(4-nitrophenyl)-1H-pyrazole217.201.02.17 g (10 mmol)Starting material. Ensure it is dry.
Phosphorus Oxychloride (POCl₃)153.334.04.3 mL (40 mmol)Use freshly distilled. Highly corrosive.
N,N-Dimethylformamide (DMF)73.096.04.6 mL (60 mmol)Anhydrous grade.
Dichloromethane (DCM) or Chloroform--100-150 mLFor extraction.
Saturated Sodium Carbonate (Na₂CO₃) solution--As neededFor neutralization.
Deionized Water--~500 mLFor quenching and washing.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying organic layer.
Crushed Ice--~500 gFor quenching.

3.2. Step-by-Step Procedure

  • Preparation of the Vilsmeier Reagent (In Situ):

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 6.0 eq.).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 10-15 minutes. The formation of a white solid or a viscous mixture indicates the generation of the Vilsmeier reagent.[7]

  • Formylation Reaction:

    • Add the starting material, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (1.0 eq.), portion-wise to the cold Vilsmeier reagent mixture.

    • Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 5-7 hours. The exact temperature and duration may need optimization.[9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Workup and Product Isolation:

    • CRITICAL STEP (QUENCHING): Cool the reaction flask back down to room temperature. In a separate large beaker (e.g., 1 L), prepare a vigorously stirred slurry of crushed ice and water.

    • Very slowly and carefully, pour the reaction mixture into the ice-water slurry. This step is highly exothermic due to the hydrolysis of excess POCl₃ and must be performed with caution in a well-ventilated fume hood.[10][11]

    • Continue stirring the mixture for 30-60 minutes as the ice melts to ensure complete hydrolysis of the intermediate iminium salt.

    • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to the acidic mixture until the pH reaches 7-8. Be cautious as CO₂ gas will evolve.[7]

    • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).

    • Washing and Drying: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]

    • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Mechanistic Visualization

Sources

Application

Application Note: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde as a Precursor for Advanced Schiff Base Synthesis

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of azomethine-linked...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of azomethine-linked heterocycles (Schiff bases) is a cornerstone of modern medicinal chemistry. Utilizing 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde as a starting scaffold offers highly specific electronic and steric advantages for downstream drug development.

As an advanced precursor, this molecule exhibits unique reactivity profiles dictated by its functional groups:

  • Electronic Causality: The strong electron-withdrawing nature of the para-nitro group on the phenyl ring pulls electron density away from the pyrazole core via inductive and resonance effects. This increases the electrophilicity of the C4-carbaldehyde carbon, significantly lowering the activation energy required for nucleophilic attack by primary amines ()[1].

  • Steric Control: The N1-methyl group restricts rotational freedom compared to bulkier N-aryl or unsubstituted N-H analogs. This steric constraint drives the thermodynamic preference for the E-isomer during the formation of the resulting Schiff base, ensuring high stereochemical purity.

  • Pharmacological Relevance: Pyrazole-tethered Schiff bases are well-documented as potent antimicrobial, anti-inflammatory, and anticancer agents. The pyrazole core acts as a bioisostere for purine rings, enabling these compounds to act as dual inhibitors of Dihydrofolate Reductase (DHFR) and DNA Gyrase ()[2].

Reaction Dynamics & Pathway

The condensation reaction proceeds via a classic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon to form a transient, tetrahedral hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable azomethine (C=N) linkage.

Mechanism A 1-Methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D Schiff Base (Azomethine) C->D -H2O (Dehydration)

Figure 1: Mechanistic pathway of azomethine formation via a hemiaminal intermediate.

Validated Experimental Protocols

To ensure high reproducibility and yield, two distinct synthetic methodologies are provided. The choice of protocol depends on available laboratory infrastructure and the nucleophilicity of the target amine.

Protocol A: Acid-Catalyzed Reflux (Standard Method)

Causality Insight: Glacial acetic acid is utilized as a mild catalyst. It selectively protonates the carbonyl oxygen, amplifying the carbon's electrophilicity without fully protonating the incoming primary amine (which would render it non-nucleophilic and stall the reaction).

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in 15 mL of anhydrous ethanol.

  • Amine Addition: Slowly add 1.1 mmol of the desired primary amine (e.g., substituted aniline or aliphatic amine) while stirring continuously at room temperature.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75–80 °C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system.

  • Isolation: Upon completion, cool the reaction mixture to 0–5 °C in an ice bath to induce crystallization.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot ethanol to yield the pure Schiff base.

Protocol B: Microwave-Assisted Green Synthesis

Causality Insight: Microwave irradiation causes rapid alignment and relaxation of polar solvent molecules (ethanol), generating localized superheating. This drastically accelerates the dehydration step of the hemiaminal intermediate, reducing reaction times from hours to minutes while minimizing thermal degradation byproducts ()[3].

  • Reagent Mixing: Combine 1.0 mmol of the aldehyde and 1.1 mmol of the primary amine in a 10 mL microwave-safe reaction vial.

  • Solvent & Catalyst: Add 2 mL of absolute ethanol and 1 drop of glacial acetic acid. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate at 300 W, maintaining a temperature of 80 °C for 5–8 minutes.

  • Isolation: Allow the vial to cool to room temperature. Transfer the mixture to a beaker containing crushed ice to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold distilled water, and dry under vacuum. Recrystallize from ethanol.

Analytical Characterization

Verification of the azomethine linkage is critical for validating the success of the protocol. The disappearance of the aldehyde carbonyl peak and the emergence of the imine stretch/shift are the primary indicators of a successful condensation reaction ()[1].

Table 1: Comparative Spectroscopic Data (Precursor vs. Schiff Base)

Analytical MethodTarget Nucleus/BondPrecursor (Aldehyde)Schiff Base (Azomethine)Diagnostic Shift/Change
FT-IR C=O Stretch~1680 - 1700 cm⁻¹AbsentDisappearance of carbonyl stretch
FT-IR C=N StretchAbsent~1610 - 1630 cm⁻¹Appearance of imine bond stretch
¹H-NMR Aldehyde (-CHO)~9.8 - 10.2 ppm (s)AbsentLoss of downfield singlet
¹H-NMR Azomethine (-CH=N-)Absent~8.2 - 8.6 ppm (s)Upfield shift relative to CHO
¹³C-NMR Carbonyl (C=O)~185 - 190 ppmAbsentDisappearance of carbonyl carbon
¹³C-NMR Imine (C=N)Absent~155 - 160 ppmAppearance of imine carbon

Application in Drug Discovery & Material Science

The resulting Schiff bases serve as highly versatile ligands for transition metal coordination and as active pharmaceutical ingredients (APIs). Because the pyrazole core mimics endogenous purines, the synthesized azomethines can competitively bind to the ATP-binding sites of critical bacterial enzymes, such as DNA Gyrase B, making them highly valuable in antibiotic discovery pipelines ()[2].

Workflow S1 Precursor: Pyrazole-4-carbaldehyde S2 Condensation with Aryl/Alkyl Amines S1->S2 S3 Analytical Validation (NMR, IR, MS) S2->S3 S4 In Vitro Screening (MIC Assays) S3->S4 S5 Target Binding (e.g., DNA Gyrase B) S4->S5

Figure 2: End-to-end workflow from precursor synthesis to biological target validation.

References

  • Molecules (2022) . Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Source: PubMed Central (PMC). URL:[Link]

  • Sharma, A. et al. (2013) . Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Source: Chemical Science Transactions / ResearchGate. URL:[Link]

  • Manohare, S. V. et al. (2019) . Synthesis and Antibacterial Screening of Schiff Bases Derived from 3-(5-Bromothiophen-2-yl)-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carbaldehyde. Source: International Journal of Pharmaceutical Sciences and Research (IJPSR). URL:[Link]

Sources

Method

Application Note: High-Fidelity Chemoselective Reduction of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Synthetic Context The synthesis of highly functionalized pyrazole scaffolds is a cornerstone of modern drug development, particularly in the design of kinase inhibitors and anti-inflammatory agents. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Context

The synthesis of highly functionalized pyrazole scaffolds is a cornerstone of modern drug development, particularly in the design of kinase inhibitors and anti-inflammatory agents. A frequent synthetic bottleneck is the chemoselective reduction of an aromatic nitro group in the presence of a highly reactive aldehyde.

For the substrate 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde , the objective is to reduce the nitro group to an amine, yielding 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , without triggering the concurrent reduction of the C4-carbaldehyde to a primary alcohol. Standard catalytic hydrogenation (e.g., H₂, Pd/C) or hydride donors (e.g., NaBH₄) lack the necessary electronic discrimination and will inevitably reduce the aldehyde[1]. This protocol details two robust, field-proven methodologies—Iron/Ammonium Chloride and Stannous Chloride—that exploit single-electron transfer and Lewis acid coordination, respectively, to achieve absolute chemoselectivity.

Mechanistic Rationale: Navigating Chemoselectivity

To design a self-validating experimental system, one must understand the causality behind the reagent selection:

  • The Iron/Ammonium Chloride (Fe/NH₄Cl) System: Traditional Béchamp reductions utilize Fe/HCl, but strong acids risk activating the aldehyde toward acetalization in alcoholic solvents or facilitating its reduction. By substituting HCl with NH₄Cl, the reaction is buffered to a mildly acidic aqueous environment (pH ~6)[2]. The reduction proceeds via a heterogeneous single-electron transfer (SET) from the iron surface to the nitro group. The nitro group has a lower reduction potential than the aldehyde, allowing it to be sequentially reduced through nitroso and hydroxylamine intermediates to the aniline, while the aldehyde remains thermodynamically untouched[3].

  • The Stannous Chloride (SnCl₂·2H₂O) System: SnCl₂ is a mild reducing agent that operates via a coordination-redox mechanism. Tin(II) coordinates preferentially to the highly polarized oxygen atoms of the nitro group. The oxidation of Sn(II) to Sn(IV) provides the electrons necessary for reduction[4]. Because the system lacks a hydride source, the reduction of the carbonyl group is mechanistically impossible under these conditions[5].

Reagent Selection & Comparative Efficacy

The following table summarizes the quantitative and qualitative outcomes of various reduction strategies applied to aldehyde-containing nitroarenes.

Reducing AgentReaction ConditionsEffect on Nitro (-NO₂)Effect on Aldehyde (-CHO)Overall Suitability
H₂, Pd/C H₂ (1 atm), MeOH, RTReduced to -NH₂Partially reduced to -CH₂OHPoor (Non-selective)
NaBH₄ / NiCl₂ MeOH, 0 °CReduced to -NH₂Reduced to -CH₂OHPoor (Non-selective)
Fe, HCl EtOH/H₂O, RefluxReduced to -NH₂Risk of acetalization/degradationModerate (Harsh)
Fe, NH₄Cl EtOH/H₂O, RefluxReduced to -NH₂Intact Excellent (Optimal)
SnCl₂·2H₂O EtOH or EtOAc, 70 °CReduced to -NH₂Intact Excellent (Alternative)

Reaction Pathway & Decision Workflow

ChemoselectiveWorkflow SM Starting Material: 1-Methyl-3-(4-nitrophenyl)- 1H-pyrazole-4-carbaldehyde PdC H2, Pd/C (Non-selective) SM->PdC Avoid NaBH4 NaBH4 / LiAlH4 (Aldehyde Reduction) SM->NaBH4 Avoid FeNH4Cl Fe / NH4Cl, EtOH/H2O (Chemoselective) SM->FeNH4Cl Optimal SnCl2 SnCl2·2H2O, EtOH (Chemoselective) SM->SnCl2 Alternative Prod1 Over-reduced Side Products (Amino-alcohol, etc.) PdC->Prod1 NaBH4->Prod1 Prod2 Target Product: 3-(4-Aminophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde FeNH4Cl->Prod2 SnCl2->Prod2

Decision workflow for the chemoselective reduction of the nitro group in the presence of an aldehyde.

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Preferred, Scalable Method)

This method is highly recommended for scale-up due to its environmental benignity, low cost, and ease of purification[2].

Materials:

  • 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Iron powder (Electrolytic grade, 325 mesh preferred) (5.0–10.0 equiv)

  • Ammonium chloride (NH₄Cl) (3.0–5.0 equiv)

  • Ethanol and Deionized Water (4:1 v/v)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the starting material (1.0 equiv) in the EtOH/H₂O (4:1) solvent mixture.

  • Reagent Addition: Add NH₄Cl (3.0 equiv) followed by Iron powder (5.0 equiv). Note: The reaction relies on the surface area of the iron; using fine, unoxidized electrolytic iron significantly reduces reaction times.

  • Thermal Activation: Heat the vigorously stirring mixture to 75–80 °C (reflux). Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be consumed within 2–4 hours.

  • Safety & Quenching (Critical Step): Once complete, cool the mixture to ~40 °C. Do not evaporate the ethanol directly. Add an equal volume of water to the flask first. Causality: Removing the alcoholic solvent without adding water can expose highly reactive, finely divided iron to air, leading to an uncontrolled exothermic reaction or autoignition[2].

  • Filtration: Filter the warm, aqueous-alcoholic mixture through a tightly packed pad of Celite to remove the iron sludge (Fe₃O₄ and unreacted Fe). Wash the Celite pad generously with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amine.

Protocol B: Stannous Chloride Reduction (Alternative, Homogeneous Method)

This method is ideal for smaller-scale reactions where heterogeneous mixtures are undesirable, though it requires careful pH management during workup to avoid tin emulsions[1].

Materials:

  • 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Absolute Ethanol or Ethyl Acetate

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 equiv) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion. Causality: The reduction of an -NO₂ group to an -NH₂ group is a 6-electron process. Because the Sn(II) to Sn(IV) transition provides 2 electrons, a theoretical minimum of 3 equivalents is required. Using 5 equivalents ensures rapid and complete conversion[1].

  • Thermal Activation: Heat the mixture to 70 °C under a nitrogen atmosphere for 2–3 hours.

  • Workup & pH Adjustment: Cool the reaction to room temperature and pour it into crushed ice. Carefully add 5% aqueous NaHCO₃ or 1N NaOH dropwise with vigorous stirring until the pH reaches 7–8. Causality: Neutralizing the mixture precipitates the tin byproducts as insoluble Sn(OH)₂ and Sn(OH)₄, liberating the target amine from its hydrochloride salt[1].

  • Filtration & Extraction: The mixture will form a thick, milky suspension. Filter this suspension through a pad of Celite. Extract the clear filtrate with ethyl acetate (3x). Wash the organic layers with brine, dry over MgSO₄, and concentrate to yield the product.

Troubleshooting & Analytical Monitoring

  • Persistent Intermediates: If TLC indicates a stalled reaction with a lower-running spot that is not the final product, the reaction is likely trapped at the hydroxylamine (-NHOH) intermediate. Solution: For Protocol A, ensure your iron powder is not heavily oxidized (rusty). You may add an additional 2.0 equivalents of Fe and reflux for another hour.

  • Severe Emulsions (Protocol B): Tin salts are notorious for causing unbreakable emulsions during liquid-liquid extraction. Solution: Ensure the pH is strictly adjusted to 8 and do not skip the Celite filtration. If an emulsion still forms in the separatory funnel, passing the entire biphasic mixture through a secondary Celite pad often breaks it.

References

  • BenchChem Technical Support. "Selective reduction of nitro group without affecting other functional groups." BenchChem.
  • Galligher, et al. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." NIH PubMed Central.
  • Ramadas, K., & Srinivasan, N. "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages (Modified from Synthetic Communications, 1992).
  • Bellamy, F.D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842 (1984).
  • Chemistry Stack Exchange Contributors. "What groups can be reduced by Sn/HCl?" Chemistry Stack Exchange.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, materials scientists, and drug development professionals facing challenges with the notoriously low solubility of 1-methyl-3-(4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, materials scientists, and drug development professionals facing challenges with the notoriously low solubility of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde . Below, you will find mechanistic explanations, solvent optimization strategies, and field-proven troubleshooting protocols to keep your synthetic pipelines moving.

Mechanistic Causes of Low Solubility (FAQ)

Q1: Why is 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde so completely insoluble in standard organic solvents like hexanes, diethyl ether, or cold ethyl acetate? A1: The low solubility is a direct consequence of its exceptionally high crystal lattice energy, which is driven by strong intermolecular forces (1)[1]. The molecule is highly planar, consisting of an aromatic pyrazole ring conjugated with a strongly electron-withdrawing 4-nitrophenyl group. This rigid planarity promotes extensive π−π stacking in the solid state. Because the energy required to disrupt this stable crystal lattice is far greater than the solvation energy provided by non-polar or moderately polar solvents, the compound remains an insoluble solid (2)[2].

Q2: Does the N-methylation (1-methyl group) on the pyrazole ring help with solubility? A2: Only marginally. While N-methylation removes the hydrogen bond donor capability of the pyrazole N-H (making the heterocyclic ring aprotic), it does not disrupt the molecular planarity. The dominant π−π stacking and the strong dipole-dipole interactions from the polar nitro ( −NO2​ ) and carbaldehyde ( −CHO ) groups still dictate its poor solubility profile. To truly improve intrinsic solubility, the planarity of the scaffold must be disrupted (2)[2].

Causality N1 Planar Molecular Structure (Pyrazole + 4-Nitrophenyl) N2 Strong Intermolecular Forces (π-π stacking & Dipole-Dipole) N1->N2 Induces N3 High Crystal Lattice Energy N2->N3 Results in N4 Poor Solvation by Standard Solvents N3->N4 Outcompetes N5 Low Solubility in Organic Solvents N4->N5 Leads to

Caption: Logical flow illustrating how the planar structure of the pyrazole derivative causes low solubility.

Solvent Selection & Optimization (FAQ)

Q3: Which solvents are most effective for dissolving this compound for synthesis or NMR characterization? A3: You must utilize polar aprotic solvents with high dielectric constants ( ϵ>30 ) and strong dipole moments to forcefully solvate the polar groups and overcome the lattice energy (3)[3]. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most reliable choices. For NMR spectroscopy, DMSO- d6​ is highly recommended to ensure a homogeneous solution (4)[4].

Q4: How does temperature influence the solubility profile in these solvents? A4: Solubility is a thermodynamically driven process. Applying heat provides the necessary thermal energy to break the π−π stacking holding the crystal lattice together. A compound that is only sparingly soluble in Tetrahydrofuran (THF) at room temperature may become fully soluble at reflux ( 66∘C ) (5)[5].

Quantitative Data: Solvent Efficacy Profile

The table below summarizes the solubilizing power of various solvent classes for rigid nitroaromatic pyrazole carbaldehydes.

Solvent ClassSolventDielectric Constant ( ϵ )Solubilizing EfficacyRecommended Application
Polar Aprotic DMSO46.7Excellent NMR Spectroscopy, High-Temp Reactions
Polar Aprotic DMF36.7Excellent Vilsmeier-Haack synthesis, Recrystallization
Polar Protic Ethanol24.5Poor (Cold) / Moderate (Hot)Co-solvent for precipitation/crystallization
Moderately Polar THF7.6ModerateGrignard reactions (requires heating/acetal)
Non-Polar Toluene2.4Very PoorDean-Stark derivatization (suspension)

Troubleshooting Workflows & Step-by-Step Methodologies

Workflow Start Crude 1-methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde Step1 Screen Polar Aprotic Solvents (DMSO, DMF, NMP) Start->Step1 Dec1 Complete Dissolution at Room Temp? Step1->Dec1 Proceed Proceed with Reaction or Analysis Dec1->Proceed Yes Step2 Apply Heat (50-80°C) & Agitation Dec1->Step2 No Dec2 Dissolves upon Heating? Step2->Dec2 Dec2->Proceed Yes Step3 Add Co-Solvent (e.g., THF or EtOAc) Dec2->Step3 No Step4 Chemical Derivatization (e.g., Acetal Formation) Step3->Step4 If still insoluble Step4->Proceed Enhanced lipophilicity

Caption: Step-by-step troubleshooting workflow for solubilizing rigid pyrazole carbaldehyde derivatives.

Protocol A: Hot Co-Solvent Dissolution and Recrystallization

Context: Used when purifying the crude aldehyde or preparing it for a subsequent reaction where a single high-boiling solvent (like DMSO) is undesirable.

  • Initial Suspension: Weigh the crude 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde into a round-bottom flask equipped with a magnetic stir bar.

  • Primary Solvation: Add a minimal volume of a "good" polar aprotic solvent (e.g., DMF) and heat the flask to 80∘C in an oil bath while stirring vigorously until complete dissolution occurs.

  • Cloud Point Titration: Slowly add a "poor" solvent (e.g., hot ethanol or water) dropwise. Continue addition until the solution becomes slightly turbid (cloudy) and the turbidity persists for more than 10 seconds (6)[6].

    • Self-Validation Check: The appearance of persistent turbidity confirms the saturation point has been reached.

  • Metastable Zone Adjustment: Add 1-2 drops of the "good" solvent (DMF) to just clear the turbidity, creating a perfectly saturated solution. Remove the flask from the heat source.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling prevents the compound from crashing out as an amorphous solid, yielding highly pure crystals.

Protocol B: Transient Derivatization (Acetal Protection) to Enhance Solubility

Context: If the aldehyde must be used in a downstream reaction requiring non-polar solvents (e.g., Grignard additions, certain cross-couplings), converting the rigid, planar aldehyde into a flexible, sp3 -hybridized acetal will drastically disrupt crystal packing and improve lipophilicity.

  • Suspension Setup: Suspend the poorly soluble aldehyde in toluene (a non-polar solvent).

  • Reagent Addition: Add an excess of ethylene glycol (5.0 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).

  • Reflux & Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110∘C ).

    • Self-Validation Check: The physical state of the reaction mixture serves as an internal indicator. As the insoluble rigid aldehyde is consumed and converted into the flexible acetal, the opaque suspension will visibly transition into a clear, homogeneous solution. Water collection in the Dean-Stark trap confirms reaction progress.

  • Workup: Once the solution is clear and water collection ceases, cool the mixture to room temperature.

  • Isolation: Wash the organic toluene layer with saturated aqueous NaHCO3​ to neutralize the acid catalyst. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting acetal intermediate will exhibit significantly higher solubility in standard organic solvents like THF, DCM, and ethyl acetate.

References

  • Brust, T. F., et al. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." PMC/NIH.[Link]

  • "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." JPSI Online.[Link]

  • "3.3: Choice of Solvent." Chemistry LibreTexts.[Link]

Sources

Optimization

Technical Support Center: Recrystallization and Purification of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. This document p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the highest degree of purity for your compound.

Introduction to Purification Challenges

1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a solid intermediate crucial for the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purification via recrystallization, while seemingly straightforward, presents several challenges. The molecule's polarity, conferred by the nitro group and the pyrazole ring, alongside the reactive aldehyde functional group, dictates a specific range of suitable solvents and handling conditions. Common impurities often include unreacted starting materials from Vilsmeier-Haack synthesis (e.g., DMF, POCl₃), regioisomers, and oxidation of the aldehyde to the corresponding carboxylic acid.[2][3][4][5][6]

This guide provides a systematic approach to overcoming these challenges to achieve a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[7] Given the polar nature of the molecule, polar organic solvents are the best starting point.

  • Primary Recommendations: Ethanol, methanol, and ethyl acetate are excellent initial choices. Ethanol, in particular, has been successfully used for recrystallizing structurally similar pyrazole-4-carbaldehydes.[4][8][9]

  • Mixed Solvent Systems: If a single solvent does not provide optimal results (e.g., high solubility even when cold, leading to poor recovery), a mixed solvent system is recommended. A common approach is to dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" or "anti-solvent" (like water or hexane) until the solution becomes faintly turbid.[8] Subsequent slow cooling should yield pure crystals. A petroleum ether/ethyl acetate mixture has also been reported for a similar pyrazole derivative.[10]

Q2: What are the common impurities I should be aware of during purification?

A2: Impurities can arise from the synthetic route used. For pyrazoles synthesized via the Vilsmeier-Haack reaction, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding hydrazone precursor.[4][5]

  • Reagents: Residual DMF or byproducts from POCl₃.

  • Side-Reaction Products: Formation of regioisomers can be a significant challenge in the synthesis of asymmetrically substituted pyrazoles, and these isomers often have very similar physical properties, making them difficult to separate by recrystallization alone.[2]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid.[3] This is more likely if the reaction or purification is performed under harsh conditions or exposed to air for extended periods at high temperatures.

Q3: How can I assess the purity of my final product?

A3: Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the purification process.[2] The purified compound should appear as a single spot, distinct from any impurities present in the crude material.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range.[11] A broad melting range typically indicates the presence of impurities.

  • Spectroscopic Methods: High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying any remaining impurities.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format.

Problem 1: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue when the solution is too concentrated or cools too rapidly.[8][12]

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil completely redissolves. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation.[13]

  • Slow Cooling: Allow the solution to cool much more slowly. An insulated container (like a Dewar flask) or leaving the flask on a hot plate that is turned off can promote gradual cooling, which favors crystal formation over oiling.[8][12]

  • Change Solvent System: The boiling point of your chosen solvent may be too high. Consider switching to a lower-boiling point solvent or adjusting the ratio in your mixed-solvent system.[8]

Problem 2: The yield of recovered crystals is very low. How can I improve it?

Answer: A low yield is one of the most frequent problems in recrystallization. The primary cause is the desired compound having significant solubility in the cold solvent.[7]

Solutions:

  • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent is the most common reason for poor yield.[7][12] If you have already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[12]

  • Ensure Thorough Cooling: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[8]

  • Check the Mother Liquor: After filtration, you can analyze the remaining solution (mother liquor) by TLC. If a significant amount of product is still present, you may be able to recover more material by concentrating the mother liquor and cooling it again for a second crop of crystals, though this crop may be less pure.

Problem 3: No crystals are forming, even after cooling in an ice bath.

Answer: This typically happens for two reasons: either too much solvent was used, or the solution is supersaturated.[12]

Solutions:

  • Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization. Try the following methods:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[12]

    • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[12]

  • Reduce Solvent Volume: If induction techniques fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, and then attempt the cooling process again.[12][13]

Problem 4: The final product is still colored or shows impurities on TLC.

Answer: This indicates that the chosen recrystallization conditions were not effective at removing certain impurities, possibly because they have similar solubility profiles to your product or were trapped in the crystal lattice.

Solutions:

  • Decolorize with Activated Charcoal: If the impurity is colored, you can add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[2][13] Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Perform a Second Recrystallization: A second recrystallization, perhaps with a different solvent system, can often remove persistent impurities.

  • Switch to Column Chromatography: If impurities (especially regioisomers) cannot be removed by recrystallization, column chromatography is the recommended alternative purification method.[2][11] This technique separates compounds based on their differential adsorption to a stationary phase.

Data & Protocols

Table 1: Recommended Solvent Systems & Properties
Solvent/SystemTypeBoiling Point (°C)Rationale & Comments
EthanolPolar Protic78Good starting point. Often effective for pyrazole derivatives.[4][8]
MethanolPolar Protic65Similar to ethanol but with a lower boiling point.
Ethyl AcetatePolar Aprotic77Good alternative if alcohols are too effective as solvents (i.e., high solubility when cold).
Ethanol / WaterMixed (Polar)VariesDissolve in hot ethanol, add hot water as the anti-solvent. Excellent for inducing crystallization.[8]
Ethyl Acetate / HexaneMixed (Polar/Non-polar)VariesDissolve in hot ethyl acetate, add hexane as the anti-solvent. Useful for moderately polar compounds.
Petroleum Ether / Ethyl AcetateMixed (Non-polar/Polar)VariesA 5:1 v/v mixture was used for a similar compound, suggesting the target compound may have lower polarity.[10]
Experimental Workflow Diagrams

Recrystallization_Workflow A 1. Choose Solvent B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (Optional) To remove insoluble impurities B->C D 4. Slow Cooling Allow to reach room temperature C->D E 5. Ice Bath Cooling Maximize crystal formation D->E F 6. Vacuum Filtration Collect crystals E->F G 7. Wash Crystals with small amount of cold solvent F->G H 8. Dry Crystals In desiccator or vacuum oven G->H I Pure Product H->I

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Recrystallization q1 Crystals Formed? start->q1 issue1 Oiling Out Occurred q1->issue1 No (Oiled Out) issue2 No Crystals Formed q1->issue2 No (Clear Solution) q2 Yield is sufficient? q1->q2 Yes solution1 Re-heat, add more solvent, cool slowly issue1->solution1 solution1->q1 solution2 Scratch flask, add seed crystal, or reduce solvent volume issue2->solution2 solution2->q1 issue3 Low Yield q2->issue3 No q3 Product is pure (TLC)? q2->q3 Yes solution3 Used minimum solvent? Cooled sufficiently? issue3->solution3 solution3->start issue4 Still Impure q3->issue4 No end Pure Product Obtained q3->end Yes solution4 Use charcoal, re-crystallize, or use column chromatography issue4->solution4 solution4->start

Caption: Troubleshooting logic for common recrystallization issues.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too "good." If it doesn't dissolve at all, even when heated, the solvent is too "poor." The ideal solvent dissolves the solid when hot but not when cold.

  • Dissolution: Place the crude 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of your chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves.[8]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Do not disturb the flask.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.[7][8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Adding Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Isolation: Follow steps 4 through 8 from the single-solvent protocol above. For the washing step (step 7), use a cold mixture of the two solvents in the same ratio or just the cold anti-solvent (water).

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • BenchChem. (2025).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of California, Irvine. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • Boussouf, A. (n.d.).
  • BenchChem. (n.d.). Troubleshooting guide for the oximation of heterocyclic aldehydes. Benchchem.
  • Jetir.Org. (n.d.).
  • Shetty, et al. (n.d.).
  • PMC. (n.d.). 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ChemicalBook. (2025, July 26).
  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • KTU ePubl. (n.d.).
  • BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Benchchem.
  • PMC. (n.d.). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

Sources

Troubleshooting

Technical Support Center: Condensation Reactions of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when performing condensation reactions (such as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when performing condensation reactions (such as the Knoevenagel condensation) with 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Core Mechanistic Causality

The pyrazole-4-carbaldehyde scaffold is a privileged structure in drug discovery, frequently utilized to synthesize bioactive molecular architectures[1]. However, the specific substitution pattern of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde introduces unique reactivity challenges. The 4-nitrophenyl group at the C3 position exerts a profound electron-withdrawing effect (-I and -M) across the pyrazole ring.

When the C4-aldehyde condenses with an active methylene compound (e.g., malononitrile), the resulting α,β -unsaturated alkene becomes highly electron-deficient. This extreme electrophilicity transforms the desired product into a potent Michael acceptor, making it highly susceptible to attack by a second equivalent of the active methylene compound, leading to the formation of an unwanted bis-adduct [2][3]. Preventing this side reaction requires precise control over thermodynamics, stoichiometry, and catalyst basicity.

Troubleshooting & FAQs

Q1: I am observing a high molecular weight impurity in my LC-MS instead of the desired Knoevenagel product. What is it? A: You are likely observing the Michael addition bis-adduct. After the initial Knoevenagel condensation, the highly electrophilic double bond of the product reacts with unconsumed active methylene carbanions[2]. Causality & Fix: Strong bases (like NaOH or alkoxides) generate a high concentration of active methylene carbanions, driving this secondary Michael addition[3]. Switch to a milder, buffered catalyst system (e.g., piperidine/glacial acetic acid) or use an aqueous ammonium carbonate system[4] to keep the carbanion concentration low.

Q2: My reaction stalls, yielding a mixture of the starting aldehyde and an intermediate. How do I force completion? A: The stalled intermediate is the initial aldol-type adduct, which has not yet undergone dehydration[2]. Causality & Fix: Dehydration is an endothermic elimination step. If you are running the reaction at room temperature or in a highly aqueous solvent without proper catalysis, the intermediate will persist. To force dehydration, elevate the temperature (reflux) or utilize a Dean-Stark apparatus with toluene to azeotropically remove water, shifting the equilibrium toward the alkene.

Q3: Can the nitro group on the C3-phenyl ring be reduced or degraded during this condensation? A: Under standard base-catalyzed Knoevenagel conditions, the nitro group is stable. However, if you attempt to use reductive amination conditions or transition-metal catalysts in the presence of hydrogen donors, the nitro group will readily reduce to an aniline. Strictly isolate your condensation step from any subsequent reduction workflows.

Quantitative Catalyst Profiling

To minimize bis-adduct formation, the choice of catalyst and solvent is critical. The table below summarizes the causality of different systems when reacting 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with malononitrile.

Catalyst SystemSolventTemp (°C)Target Yield (%)Bis-Adduct (%)Mechanistic Rationale & Recommendation
NaOH (1.0 eq)Ethanol25< 15%> 60%Avoid. Strong base hyper-activates the Michael addition cascade.
Piperidine (0.1 eq)Ethanol7865%20%Moderate. Standard conditions, but still basic enough to yield impurities.
Piperidine / AcOHToluene11085%< 5%Recommended. Buffered system with azeotropic water removal prevents stalling.
(NH₄)₂CO₃ (0.2 eq)H₂O / EtOH8092%< 2%Highly Recommended. Mild, green conditions; product precipitation halts side reactions[4].

Self-Validating Experimental Protocol: Optimized Knoevenagel Condensation

This protocol utilizes the ammonium carbonate method[4] to selectively synthesize the Knoevenagel product while suppressing Michael bis-adduct formation.

Step 1: Reagent Preparation

  • Action: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde and exactly 1.05 mmol of malononitrile in 10 mL of a 1:1 mixture of absolute ethanol and deionized water.

  • Causality: A strict 1.05 equivalent limit of malononitrile ensures there is virtually no excess active methylene available to trigger the secondary Michael addition once the target alkene forms.

Step 2: Catalyst Addition

  • Action: Add 20 mol% (0.2 mmol) of ammonium carbonate ((NH₄)₂CO₃) to the solution.

  • Causality: Ammonium carbonate acts as a mild, volatile base. It is strong enough to deprotonate malononitrile but weak enough to prevent the deprotonation of the resulting alkene product, thereby halting the bis-adduct cascade[4].

Step 3: Reaction Execution & Self-Validation

  • Action: Stir the mixture at reflux (approx. 80 °C) for 1 to 2 hours.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The starting aldehyde will appear as a distinct UV-active spot. As the reaction proceeds, the target α,β -unsaturated dinitrile will appear as a highly fluorescent spot with a lower Rf value. The reaction is complete when the aldehyde spot completely disappears. Concurrently, the product will begin to precipitate out of the hot solution due to its lower solubility in the aqueous mixture.

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid using a Büchner funnel, wash with 5 mL of ice-cold 50% aqueous ethanol, and dry under high vacuum.

  • Causality: The precipitation acts as a kinetic trap; once the product falls out of solution, it is physically separated from any remaining malononitrile, making further side reactions impossible. The cold aqueous ethanol wash removes the water-soluble ammonium carbonate catalyst and any trace unreacted malononitrile, yielding an analytically pure product without the need for column chromatography.

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the logical flow of the reaction, highlighting the divergence between the desired dehydration pathway and the parasitic Michael addition side reaction.

Workflow Step1 1. Reagent Mixing Aldehyde + Malononitrile Step2 2. Mild Catalysis (NH4)2CO3 in EtOH/H2O Step1->Step2 Step3 3. Aldol Addition (Reversible Intermediate) Step2->Step3 Step4 4. Dehydration (-H2O) Step3->Step4 Heat (80 °C) Target Target Alkene (Precipitates Safely) Step4->Target Controlled Stoichiometry Side Michael Bis-Adduct (Impurity) Target->Side Excess Reagent / Strong Base

Workflow and mechanistic divergence in pyrazole-4-carbaldehyde condensation.

References

  • [4] A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. 4

  • [1] Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem. 1

  • [2] Identifying side products in Knoevenagel condensation of hydantoin. Benchchem. 2

  • [3] The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. DORAS | DCU Research Repository.3

Sources

Optimization

Technical Support Center: Handling &amp; Photostability of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center for the handling, storage, and assay preparation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde . This compound presents unique handling challenges due to the dual photoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and assay preparation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde . This compound presents unique handling challenges due to the dual photochemical vulnerabilities of its functional groups. This guide provides drug development professionals and analytical chemists with the mechanistic understanding and validated protocols necessary to minimize UV-induced degradation.

Section 1: Core Mechanistic FAQs (The "Why")

Q: Why is this specific compound highly sensitive to ambient laboratory light? A: The molecule contains two highly reactive moieties: a 4-nitrophenyl group and a C4-carbaldehyde. Nitroaromatic compounds strongly absorb in the near-UV and visible regions (typically >300 nm)[1]. Upon UV excitation, the molecule enters a highly reactive triplet state. From here, two distinct degradation pathways can occur simultaneously: the nitro group can undergo photoreduction, and the carbaldehyde can undergo photo-oxidation[2].

Q: How does the solvent environment dictate the degradation pathway? A: The photoreduction of the nitroaromatic ring is heavily dependent on the availability of hydrogen atoms. In hydrogen-donating solvents (like methanol, ethanol, or isopropanol), the excited triplet state abstracts a hydrogen, leading to the rapid formation of nitroso, hydroxylamine, or amine derivatives[3]. Using aprotic solvents (e.g., acetonitrile, dichloromethane) removes the hydrogen source, effectively shutting down this degradation pathway.

Q: Should I degas my solvents, even if oxygen quenches triplet states? A: Yes. While it is true that dissolved oxygen can quench the excited triplet state of the nitroaromatic ring, oxygen aggressively drives the secondary photo-oxidation of the carbaldehyde group to a carboxylic acid[4]. The loss of the aldehyde titer is usually the primary mode of failure in assays. Therefore, degassing via argon sparging is highly recommended to protect the aldehyde moiety.

Section 2: Troubleshooting Guide (Symptom-Based)

Symptom: The stock solution turns deep yellow or brown after 2 hours on the benchtop.

  • Root Cause: Photoreduction of the nitro group. Nitroso intermediates often couple to form azo or azoxy oligomers, which are highly colored[5].

  • Resolution: Switch to amber glassware, which blocks light transmission below 500 nm. Prepare all solutions under yellow/red darkroom lighting or use UV-blocking films on fume hoods.

Symptom: LC-MS analysis shows a +16 Da mass shift (M+16) over time.

  • Root Cause: Photo-oxidation of the pyrazole-4-carbaldehyde to pyrazole-4-carboxylic acid.

  • Resolution: Degas the solvent via argon sparging for at least 15 minutes prior to dissolution. Store the stock solution under an inert argon headspace.

Symptom: Degradation occurs even in amber vials during long-term storage.

  • Root Cause: Thermal secondary reactions. Photochemical initiation can create reactive intermediates (like radicals or nitroso species) that continue to react thermally in the dark[6].

  • Resolution: Combine photoprotection with thermal protection. Store aliquots at -20°C immediately after preparation to arrest thermal degradation kinetics.

Section 3: Quantitative Data & Solvent Selection

To assist in assay design, the following table summarizes the expected stability of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde across different solvent and lighting conditions.

Table 1: Impact of Solvent and Lighting on Compound Stability
Solvent SystemHydrogen Donor?Dissolved O₂ StatusLighting ConditionPrimary Degradation ProductEstimated Half-Life (t₁/₂)*
MethanolYesAmbientAmbient Lab LightNitroso / Amine oligomers< 2 hours
MethanolYesDegassed (Argon)Ambient Lab LightNitroso / Amine oligomers~ 4 hours
AcetonitrileNoAmbientAmbient Lab LightPyrazole-4-carboxylic acid~ 12 hours
AcetonitrileNoDegassed (Argon)Ambient Lab LightMinimal degradation> 48 hours
AcetonitrileNoDegassed (Argon)Amber Glass (UV-blocked)None detected> 6 months (at -20°C)

*Note: Half-lives are approximate and depend on the specific lux/UV index of the laboratory environment.

Section 4: Validated Standard Operating Protocols (SOPs)

To ensure a self-validating system, the following protocol incorporates internal checks to verify that photoprotection is successful.

Protocol: UV-Safe Preparation and Storage Workflow

Step 1: Solvent Degassing (The "Aprotic-Inert" Matrix)

  • Select an anhydrous, aprotic solvent (e.g., HPLC-grade Acetonitrile or DMSO).

  • Transfer 50 mL of the solvent into a clean, dry Erlenmeyer flask.

  • Submerge an argon sparging needle into the solvent and bubble argon gas at a moderate flow rate for 15–20 minutes.

  • Causality Check: Sparging displaces dissolved oxygen, preventing the photo-oxidation of the carbaldehyde group.

Step 2: Dissolution under Actinic Shielding

  • Dim the ambient laboratory lights or move to a workstation equipped with UV-filtering yellow lights.

  • Weigh the required mass of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde into an amber glass vial .

  • Add the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until fully dissolved. Do not use ultrasonic baths, as sonication can induce localized heating and radical formation (sonochemistry).

  • Causality Check: Amber glass blocks photons <500 nm, preventing the initial singlet-to-triplet excitation of the nitroaromatic ring.

Step 3: Aliquoting and Inert Storage

  • Divide the stock solution into single-use aliquots in amber microcentrifuge tubes or amber glass ampoules.

  • Blanket the headspace of each tube with a gentle stream of argon gas before sealing.

  • Store immediately at -20°C.

  • Causality Check: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient light and oxygen during subsequent assay preparations.

Section 5: Mechanistic Visualization

The following diagram illustrates the divergent photochemical pathways and where specific mitigation strategies intervene.

PhotodegradationMechanisms Compound 1-methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde Excited Triplet Excited State (UV Absorption >300nm) Compound->Excited UV Light PathA Nitro Photoreduction (H-donor Solvents) Excited->PathA + H-donor PathB Aldehyde Photo-oxidation (Dissolved O2) Excited->PathB + O2 ProdA Nitroso / Amine Oligomers PathA->ProdA ProdB Pyrazole-4-carboxylic Acid PathB->ProdB MitA Use Aprotic Solvents (e.g., MeCN, DCM) MitA->PathA Prevents MitB Argon Sparging (Remove O2) MitB->PathB Prevents MitC Amber Glassware (Block <500nm) MitC->Compound Shields

Photochemical degradation pathways and targeted mitigation strategies.

References

  • Title: How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution Source: PNAS URL
  • Title: Composite CdS/TiO2 Powders for the Selective Reduction of 4-Nitrobenzaldehyde by Visible Light Source: MDPI URL
  • Source: Environmental Science & Technology (ACS Publications)
  • Title: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde Source: ResearchGate URL
  • Title: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde Source: ChemRxiv URL

Sources

Reference Data & Comparative Studies

Validation

1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde vs 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde reactivity

Executive Summary In medicinal chemistry and organic synthesis, the pyrazole-4-carbaldehyde scaffold serves as a highly versatile, privileged pharmacophore. When designing combinatorial libraries or optimizing lead compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and organic synthesis, the pyrazole-4-carbaldehyde scaffold serves as a highly versatile, privileged pharmacophore. When designing combinatorial libraries or optimizing lead compounds, selecting the correct N-1 substituent is critical. This guide provides an objective, data-driven comparison between two key building blocks: 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde and 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde . By analyzing their electronic landscapes, reaction kinetics, and physicochemical properties, this guide equips drug development professionals with the mechanistic causality needed to make informed synthetic choices.

Structural & Electronic Analysis (Mechanistic Causality)

Both molecules share a 3-(4-nitrophenyl) group, which acts as a strong electron-withdrawing anchor (-I, -M). This group polarizes the pyrazole ring and establishes a high baseline electrophilicity at the C-4 formyl carbon. However, the divergence in their chemical behavior stems entirely from the N-1 substituent, which acts as an electronic tuning dial.

  • The 1-Methyl Derivative : The N-1 methyl group donates electron density into the pyrazole core via a positive inductive (+I) effect. This localized increase in electron density partially satisfies the electron-withdrawing demand of the C-4 carbaldehyde group. As a result, the partial positive charge ( δ+ ) on the carbonyl carbon is dampened, rendering it moderately reactive but highly stable against unwanted side reactions[1].

  • The 1-Phenyl Derivative : The N-1 phenyl group exerts a net electron-withdrawing effect (-I) relative to the methyl group. While phenyl rings can theoretically donate electrons via resonance (+R), steric clashes with the adjacent C-5 proton force the phenyl ring out of perfect coplanarity with the pyrazole core. This limits resonance donation, making inductive withdrawal the dominant force. Consequently, the C-4 carbonyl carbon becomes highly electron-deficient and exceptionally reactive toward nucleophilic attack[2].

ElectronicEffects cluster_methyl 1-Methyl Derivative cluster_phenyl 1-Phenyl Derivative M_Inductive N-Methyl (+I Effect) Electron Donating M_Core Increased Ring Electron Density M_Inductive->M_Core M_Carbonyl Lower C-4 Carbonyl Electrophilicity M_Core->M_Carbonyl P_Resonance N-Phenyl (-I / +R) Delocalization P_Core Decreased Ring Electron Density P_Resonance->P_Core P_Carbonyl Higher C-4 Carbonyl Electrophilicity P_Core->P_Carbonyl

Logical relationship between N-1 substitution and C-4 carbonyl electrophilicity.

Comparative Reactivity & Experimental Data

The electronic differences directly impact the performance of these scaffolds in standard synthetic transformations, such as Knoevenagel condensations and Schiff base formations. The table below summarizes the quantitative differences in reactivity and physicochemical properties.

Parameter1-Methyl Derivative1-Phenyl DerivativeMechanistic Causality
C-4 Carbonyl Electrophilicity ModerateHighN-phenyl -I effect vs. N-methyl +I effect.
Standard Knoevenagel Yield 78% (12h reaction)89% (6h reaction)Higher electrophilicity of the N-phenyl carbonyl accelerates nucleophilic attack by active methylenes.
Standard Schiff Base Yield 75% (8h reaction)85% (4h reaction)Faster imine formation kinetics due to a more electron-deficient C-4 center in the N-phenyl scaffold.
Solubility (Polar Solvents) High (DMSO, DMF, MeOH)Moderate (DMSO, DMF)The methyl group significantly reduces the overall hydrophobic bulk of the molecule.
Calculated Lipophilicity (cLogP) ~1.8~3.5The N-phenyl ring drastically increases lipophilicity, impacting downstream drug formulation.

Expert Insight: While the 1-phenyl derivative offers superior reaction kinetics and higher yields in combinatorial synthesis, the 1-methyl derivative is often preferred in late-stage drug development to maintain a lower LogP, thereby improving oral bioavailability and reducing off-target hydrophobic interactions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm mechanistic success without relying on assumptions.

Protocol A: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

This protocol generates the pyrazole core and installs the C-4 formyl group simultaneously from a hydrazone precursor[3].

Causality: Phosphorus oxychloride ( POCl3​ ) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent (chloromethyleneiminium ion). The hydrazone attacks this intermediate, triggering cyclization into the pyrazole ring, followed by a second formylation event at the C-4 position.

Step-by-Step Methodology:

  • Preparation: Cool 15 mL of anhydrous DMF to 0 °C in a three-necked flask under an inert argon atmosphere.

  • Reagent Generation: Dropwise, add 3.0 equivalents of POCl3​ while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition: Slowly add 1.0 equivalent of the respective hydrazone (methylhydrazone or phenylhydrazone of 4-nitroacetophenone) dissolved in 5 mL of DMF.

  • Cyclization: Heat the reaction mixture to 80 °C for 4–6 hours.

  • Quenching: Pour the cooled mixture over crushed ice and neutralize with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until pH 7 is reached. Filter the resulting precipitate.

  • Self-Validation (Analytical Checkpoint): Analyze the crude solid via 1 H-NMR. The reaction is confirmed successful only if the hydrazone N-H proton disappears and a sharp, distinct aldehyde proton singlet appears at approximately δ 9.8–10.1 ppm.

Protocol B: Comparative Knoevenagel Condensation

This protocol demonstrates the reactivity of the synthesized carbaldehydes with an active methylene compound[2].

Causality: A catalytic amount of piperidine deprotonates malononitrile to form a resonance-stabilized carbanion. This nucleophile attacks the C-4 carbonyl. The N-phenyl derivative reacts faster due to its highly polarized carbonyl carbon.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the pyrazole-4-carbaldehyde and 1.1 mmol of malononitrile in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine as a basic catalyst.

  • Reaction: Reflux the mixture. Monitor the N-phenyl derivative at 4 hours and the N-methyl derivative at 8 hours.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated α,β -unsaturated product via vacuum filtration and wash with cold ethanol.

  • Self-Validation (Analytical Checkpoint): Analyze the product via 1 H-NMR. The system validates the condensation by the complete disappearance of the aldehyde singlet (~9.9 ppm) and the emergence of a new olefinic proton singlet around δ 8.1–8.3 ppm.

Workflow Start Acetophenone Hydrazone Precursor VH Vilsmeier-Haack Formylation (POCl3, DMF, 0-80°C) Start->VH Cyclization Split Pyrazole-4-carbaldehyde Intermediate VH->Split Knoevenagel Knoevenagel Condensation (Active Methylene, Base) Split->Knoevenagel Pathway A Schiff Schiff Base Formation (Primary Amine, Acid Cat.) Split->Schiff Pathway B Val1 Validation: TLC & 1H-NMR (Aldehyde ~9.9 ppm appears) Split->Val1 Verify Val2 Validation: 1H-NMR (Aldehyde peak disappears) Knoevenagel->Val2 Verify Schiff->Val2 Verify

Self-validating experimental workflow for pyrazole-4-carbaldehyde synthesis and reactivity.

Strategic Applications in Drug Discovery

The choice between these two scaffolds should be dictated by the specific phase and goal of the drug discovery campaign:

  • Select the 1-Phenyl Scaffold when building large combinatorial libraries where rapid reaction kinetics and high yields are paramount. It is also the preferred choice when targeting hydrophobic binding pockets (e.g., in tubulin polymerization inhibitors or specific kinase domains) where the phenyl ring can engage in π−π stacking interactions[2].

  • Select the 1-Methyl Scaffold during lead optimization when the parent molecule is suffering from poor aqueous solubility or excessive lipophilicity. The methyl group provides a smaller steric footprint and a less aggressive electrophilic center, which can help mitigate off-target toxicity and improve the overall pharmacokinetic profile of the final drug candidate[1].

Sources

Comparative

HPLC method validation for testing 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde purity

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying complex heterocyclic intermediates. The compound 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying complex heterocyclic intermediates. The compound 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a highly versatile building block in medicinal chemistry, heavily utilized in the synthesis of anti-inflammatory agents, COX-2 inhibitors, and novel anticancer therapeutics[1].

However, its synthesis—typically driven by the Vilsmeier-Haack reaction of corresponding hydrazones[2]—generates a highly specific impurity profile. The reaction matrix often contains unreacted starting materials (like 4-nitrophenylhydrazine) and closely related positional isomers[3]. Because these impurities share near-identical hydrophobic profiles and molecular weights, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline resolution.

This guide provides a comprehensive, data-driven comparison between a traditional Fully Porous C18 column and a modern Core-Shell Phenyl-Hexyl column , detailing a self-validating ICH Q2(R2) protocol for testing the purity of this critical pyrazole derivative[4].

Mechanistic Causality: Why Traditional Methods Fail

To understand why a method succeeds, we must first understand why alternatives fail. Traditional fully porous C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions. When analyzing 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde and its regioisomers, the hydrophobic differences are negligible, leading to peak co-elution.

By shifting to a Core-Shell Phenyl-Hexyl stationary phase , we introduce two distinct mechanistic advantages:

  • π−π Interactions (Selectivity): The phenyl ring of the stationary phase acts as a π -electron donor. It interacts selectively with the highly electron-deficient 4-nitrophenyl group of our analyte, providing an orthogonal retention mechanism that easily separates positional isomers.

  • Core-Shell Morphology (Efficiency): Core-shell particles feature a solid silica core surrounded by a thin porous shell. This geometry drastically reduces the analyte's diffusion path length. According to the van Deemter equation, this minimizes resistance to mass transfer (the C term) and longitudinal diffusion (the B term), resulting in ultra-sharp peaks and higher theoretical plates at lower backpressures.

Separation_Mechanism cluster_C18 Traditional Fully Porous C18 cluster_Phenyl Core-Shell Phenyl-Hexyl Analyte 1-methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde C18_Mech Hydrophobic Interactions Only Analyte->C18_Mech Phenyl_Mech Hydrophobic + π-π Interactions Analyte->Phenyl_Mech C18_Result Co-elution of Positional Isomers C18_Mech->C18_Result Phenyl_Result Baseline Resolution (Rs > 2.0) Phenyl_Mech->Phenyl_Result

Figure 1: Mechanistic comparison of stationary phase interactions for pyrazole derivatives.

Comparative Performance Data

To objectively evaluate performance, both columns were subjected to the same optimized gradient conditions. The Core-Shell Phenyl-Hexyl column demonstrated profound superiority in resolving power and peak symmetry.

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)USP Acceptance Criteria
Retention Time ( tR​ ) 8.45 min5.12 minN/A
Theoretical Plates ( N ) 8,50018,200> 2,000
Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.08 (Highly symmetrical)≤ 1.5
Resolution ( Rs​ ) from Isomer 1.2 (Co-elution)2.8 (Baseline Resolution)> 1.5
System Backpressure 185 bar210 bar< 400 bar

Data Insight: The severe tailing observed on the C18 column ( Tf​ = 1.65) is caused by secondary interactions between the basic nitrogen atoms of the pyrazole ring and residual free silanols on the porous silica. The core-shell technology, combined with advanced end-capping on the Phenyl-Hexyl phase, mitigates this entirely.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the mobile phase pH and utilizing an internal standard approach, the method inherently flags system suitability failures before validation begins.

A. Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as a strong ion-pairing agent, protonating the basic pyrazole nitrogens to prevent secondary silanol interactions, thereby ensuring sharp peak shapes).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to yield concentrations of 10, 25, 50, 100, and 150 µg/mL for the linearity curve.

B. Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl (100 mm × 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Detection: Photodiode Array (PDA) at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Column Equilibration)

ICH Q2(R2) Method Validation Workflow

To ensure the method is fit for its intended purpose (drug substance release and stability testing), it must be validated according to the stringent parameters outlined in the ICH Q2(R2) guidelines[4].

ICH_Validation_Workflow ATP Analytical Target Profile (ATP) Define Purity Criteria Spec Specificity Peak Purity (PDA/MS) ATP->Spec Step 1 Lin Linearity & Range R² > 0.999 ATP->Lin Step 2 Acc Accuracy Spike Recovery (98-102%) Spec->Acc Step 3 Prec Precision %RSD < 2.0% Lin->Prec Step 4 Sens LOD / LOQ Signal-to-Noise Evaluation Acc->Sens Step 5 Prec->Sens Val Method Validated per ICH Q2(R2) Sens->Val Final Approval

Figure 2: ICH Q2(R2) method validation workflow for drug substance purity.

Validation Execution & Results Summary
  • Specificity: A blank, the pure analyte, and a sample spiked with known synthetic impurities (e.g., 4-nitrophenylhydrazine) were injected. PDA peak purity analysis confirmed that the purity angle was less than the purity threshold for the main peak, proving no co-elution occurred[5].

  • Linearity: The calibration curve was plotted from 10 µg/mL to 150 µg/mL. The correlation coefficient ( R2 ) was calculated using least-squares linear regression.

  • Precision (Repeatability): Six independent preparations of the 50 µg/mL standard were injected to assess system variance.

  • Accuracy (Recovery): Known quantities of the analyte were spiked into a synthetic matrix at 80%, 100%, and 120% of the target concentration (50 µg/mL).

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Phenyl-Hexyl)

Validation ParameterExperimental ResultICH Q2(R2) RequirementStatus
Specificity Peak purity angle < thresholdNo interference from matrix/impuritiesPass
Linearity (10 - 150 µg/mL) R2 = 0.9998 R2 0.999Pass
Precision (Repeatability) %RSD = 0.45% ( n=6 )%RSD 2.0%Pass
Accuracy (Recovery) 99.2% - 100.8%98.0% - 102.0%Pass
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)Pass

Conclusion

For the purity analysis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, relying on standard C18 chemistry introduces unacceptable risks of isomer co-elution and peak tailing. By transitioning to a Core-Shell Phenyl-Hexyl column , laboratories can exploit π−π interactions to achieve baseline resolution ( Rs​ = 2.8) while simultaneously cutting run times by nearly 40%. The resulting method is highly robust, easily satisfying all ICH Q2(R2) validation criteria for precision, accuracy, and specificity, making it fully deployable for rigorous drug development and quality control environments.

References

  • [4] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • [5] Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • [1] Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • [2] Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC / ResearchGate URL:[Link]

Sources

Validation

Formylation Reagents for 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Synthesis: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals The introduction of a formyl group (-CHO) onto a heterocyclic core is a foundational transformation in medicinal chemistry. For the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

The introduction of a formyl group (-CHO) onto a heterocyclic core is a foundational transformation in medicinal chemistry. For the synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde —a critical building block for various biologically active pharmaceuticals—the Vilsmeier-Haack reaction remains the premier methodology[1]. However, the choice of the activating reagent used to generate the reactive chloroiminium ion (Vilsmeier reagent) drastically impacts reaction kinetics, yield, scalability, and downstream purification.

This guide objectively compares the industry-standard Phosphorus Oxychloride (POCl₃) against modern alternatives like Oxalyl Chloride and Cyanuric Chloride, providing self-validating experimental protocols to optimize your synthetic workflow.

Mechanistic Foundations & Regioselectivity

To understand reagent selection, one must first understand the substrate's electronics. The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to Electrophilic Aromatic Substitution (EAS)[2].

In 1-methyl-3-(4-nitrophenyl)-1H-pyrazole, the C4 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient. Despite the electron-withdrawing nature of the 4-nitrophenyl group at the C3 position—which slightly deactivates the ring and necessitates elevated reaction temperatures—the C4 position remains the exclusive site of electrophilic attack[3].

Mechanism DMF DMF + Reagent (POCl3 / Oxalyl Chloride) Vilsmeier Vilsmeier-Haack Intermediate (Chloroiminium Ion) DMF->Vilsmeier Activation (- Byproducts) Adduct Iminium Adduct (C4 Position) Vilsmeier->Adduct Electrophilic Attack Pyrazole 1-methyl-3-(4-nitrophenyl) -1H-pyrazole Pyrazole->Adduct Nucleophilic C4 Product 1-methyl-3-(4-nitrophenyl) -1H-pyrazole-4-carbaldehyde Adduct->Product Aqueous Base Hydrolysis

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrazole C4 position.

Comparative Analysis of Formylation Reagents

The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is generated by reacting N,N-dimethylformamide (DMF) with an acid chloride[1]. The nature of the acid chloride dictates the reaction's byproduct profile, which is the primary driver for reagent selection.

A. Phosphorus Oxychloride (POCl₃): The Industry Standard

POCl₃ is the traditional workhorse for pyrazole formylation[2]. It reliably generates the Vilsmeier reagent.

  • The Causality of Workup Issues: The primary drawback of POCl₃ is the generation of phosphoric acid derivatives during the aqueous quench. When neutralized with a base, these form phosphate salts that act as powerful emulsifiers, often causing severe phase-separation issues during liquid-liquid extraction.

B. Oxalyl Chloride ((COCl)₂): The High-Purity Alternative

Oxalyl chloride is increasingly favored in medicinal chemistry for sensitive substrates[4].

  • The Causality of Clean Reactions: When oxalyl chloride reacts with DMF, the leaving groups decompose entirely into carbon monoxide (CO) and carbon dioxide (CO₂) gases. According to Le Chatelier's principle, this irreversible gas evolution drives the formation of the Vilsmeier reagent to completion rapidly. The absence of heavy salt byproducts results in a remarkably clean aqueous workup.

C. Cyanuric Chloride (TCCA): The Green/Solid Alternative

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) offers a bench-stable, solid alternative to harsh liquid acid chlorides, improving safety profiles[5].

  • The Causality of Greener Processing: It reacts with DMF to form the Vilsmeier reagent while converting itself into cyanuric acid. During the aqueous quench, cyanuric acid can be easily filtered off or washed away depending on the pH, avoiding the toxic waste streams associated with phosphorus.

Quantitative Performance Data
ReagentActivation TempReaction TempEst. Yield (%)Workup ComplexityPrimary Byproducts
POCl₃ 0 °C to 5 °C80 °C - 90 °C75 - 85%High (Emulsion risk)Phosphates, HCl
Oxalyl Chloride -10 °C to 0 °C50 °C - 65 °C85 - 92%Low (Clean separation)CO↑, CO₂↑, HCl
Cyanuric Chloride 0 °C to 25 °C70 °C - 80 °C70 - 80%Medium (Filtration)Cyanuric acid

Reagent Selection Logic

DecisionTree Start Select Formylation Reagent for Pyrazole Synthesis Scale What is the primary process constraint? Start->Scale Cost Cost & Established Protocol (Industrial Scale) Scale->Cost Purity High Purity & Clean Workup (Medicinal Chemistry) Scale->Purity Green Solid Reagent & Low Toxicity (Eco-friendly) Scale->Green POCl3 POCl3 / DMF Standard Vilsmeier Cost->POCl3 Oxalyl Oxalyl Chloride / DMF Gas-evolving Purity->Oxalyl Cyanuric Cyanuric Chloride / DMF Precipitating byproduct Green->Cyanuric

Caption: Decision matrix for selecting formylation reagents based on process constraints.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. Observational cues are embedded within the steps to ensure the chemist can verify the reaction's progress in real-time.

Protocol A: Standard POCl₃ Method (Cost-Optimized)
  • Vilsmeier Reagent Formation: Charge a dry flask with anhydrous DMF (5.0 equiv) and cool to 0 °C under an inert atmosphere. Add POCl₃ (3.0 equiv) dropwise over 30 minutes.

    • Causality & Validation: The reaction is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of DMF. A color change to pale yellow/orange confirms the formation of the chloroiminium ion.

  • Substrate Addition: Dissolve 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the complex at 0 °C.

  • Electrophilic Attack: Heat the reaction mixture to 85 °C for 4-6 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot will disappear, replaced by a lower-Rf iminium intermediate spot.

  • Hydrolysis & Quench: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize to pH 7-8 using saturated aqueous Na₂CO₃.

    • Causality: The basic pH is strictly required to hydrolyze the iminium adduct into the final aldehyde and to solubilize the phosphate byproducts.

  • Isolation: Extract with Ethyl Acetate (3x). Note: If emulsions form, filter the biphasic mixture through a pad of Celite before separation. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Oxalyl Chloride Method (Purity-Optimized)
  • Vilsmeier Reagent Formation: Charge a dry flask with anhydrous DMF (3.0 equiv) in dry Dichloromethane (DCM) and cool to -10 °C. Add Oxalyl Chloride (2.0 equiv) dropwise.

    • Causality & Validation: Vigorous gas evolution (CO and CO₂) will occur immediately. The cessation of this gas evolution serves as a self-validating visual indicator that the Vilsmeier reagent has fully formed.

  • Substrate Addition: Add 1-methyl-3-(4-nitrophenyl)-1H-pyrazole (1.0 equiv) portion-wise.

  • Electrophilic Attack: Remove the cooling bath and allow the reaction to warm to room temperature, then gently reflux at 50 °C for 2-3 hours.

    • Causality: The oxalyl-derived Vilsmeier reagent is highly reactive, allowing for lower reaction temperatures, which minimizes thermal degradation of the nitrophenyl group.

  • Hydrolysis & Quench: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Isolation: Separate the organic DCM layer. Extract the aqueous layer once more with DCM. The phase separation will be immediate and sharp due to the absence of phosphate salts. Dry over Na₂SO₄, filter, and concentrate to yield highly pure 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

References

  • National Institutes of Health (PMC). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent". URL:[Link]

  • ACS Publications. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Organic Process Research & Development". URL:[Link]

  • ResearchGate. "Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review)". URL: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

High-Resolution Mass Spectrometry Comparison Guide: Orbitrap HCD vs. Q-TOF CID for Structural Elucidation of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Executive Summary & Analytical Challenge Nitroaromatic py...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Comparison Guide: Orbitrap HCD vs. Q-TOF CID for Structural Elucidation of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Analytical Challenge

Nitroaromatic pyrazole carbaldehydes, such as 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, present unique challenges in tandem mass spectrometry (MS/MS). The molecule contains multiple competing fragmentation sites: a highly labile nitro group (–NO₂), a reactive formyl group (–CHO), and a highly stable nitrogen-rich pyrazole core. Elucidating the complete structural fingerprint requires analytical platforms capable of capturing both low-energy peripheral cleavages and high-energy core dissociations.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Orbitrap High-Energy Collisional Dissociation (HCD) and Quadrupole Time-of-Flight (Q-TOF) Collision-Induced Dissociation (CID). By mapping the fragmentation pattern of this specific compound, we can evaluate how each platform handles the energetic dichotomy between fragile functional groups and robust aromatic heterocycles.

Mechanistic Fragmentation Analysis: Causality and Pathways

When subjected to positive electrospray ionization (ESI+), the compound forms a stable[M+H]⁺ precursor at m/z 232.0722. The subsequent fragmentation is dictated by the localized energetics of the functional groups:

  • Nitro Group Cleavage (Low Energy): The most kinetically favorable pathway is the loss of the nitro radical/molecule, yielding an [M+H - NO₂]⁺ ion at m/z 186.0793[1]. Alternatively, a well-documented nitro-to-nitrite rearrangement occurs under collisional activation, leading to the loss of NO (30 Da) to form m/z 202.0743[2].

  • Formyl Group Cleavage (Medium Energy): The aldehyde group at the C4 position of the pyrazole ring undergoes a neutral loss of carbon monoxide and hydrogen (or the formyl radical), yielding [M+H - CHO]⁺ at m/z 203.0695.

  • Pyrazole Ring Cleavage (High Energy): Deep structural elucidation requires breaking the pyrazole core. This typically involves the expulsion of CH₃CN (41 Da) from the N1-methyl substituted pyrazole, a high-energy process that is often absent in low-energy CID spectra[3].

Figure 2: MS/MS fragmentation pathway of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

  • Orbitrap HCD: HCD occurs in a dedicated multipole collision cell, with fragments subsequently injected into the C-trap and analyzed in the Orbitrap. This circumvents the "1/3 rule" low-mass cutoff inherent to traditional 3D ion traps. By utilizing Stepped Normalized Collision Energy (NCE), HCD simultaneously captures the labile –NO₂ loss (at low NCE) and the high-energy pyrazole ring cleavages (at high NCE) in a single composite spectrum.

  • Q-TOF CID: Q-TOF utilizes a quadrupole collision cell. It excels in providing high isotopic fidelity and excellent transmission for low-to-medium energy fragments. However, achieving deep pyrazole ring cleavage often requires manually ramping the Collision Energy (CE). Applying too much energy can lead to complete precursor depletion and the loss of intermediate diagnostic fragments.

Figure 1: Comparative LC-MS/MS workflow for Orbitrap HCD and Q-TOF CID platforms.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be executed.

Step 1: System Suitability & Calibration (Self-Validation) Causality: High-resolution structural elucidation relies entirely on sub-3 ppm mass accuracy.

  • Infuse Pierce™ ESI Positive Ion Calibration Solution (Orbitrap) and Agilent ESI-L Low Concentration Tuning Mix (Q-TOF).

  • Validation Gate: The system is validated only if the mass accuracy across the m/z 100–1000 range is < 2 ppm. If > 2 ppm, perform a full mass calibration before proceeding.

Step 2: Sample Preparation

  • Dissolve 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

Step 3: Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: A rapid 5-minute gradient is sufficient because this is a pure standard injection designed for MS/MS mapping. The C18 column simply provides desalinization and focuses the analyte band for a stable ESI spray.

Step 4: MS/MS Acquisition Parameters

  • Orbitrap HCD: ESI Positive mode, Spray Voltage 3.5 kV. MS2 Resolution: 35,000 at m/z 200. Fragmentation: Stepped NCE at 20, 40, and 60.

    • Causality: Stepped NCE is selected because low NCE (20) preserves the fragile [M+H - NO₂]⁺ intermediate, while high NCE (60) provides the necessary internal energy to shatter the highly stable pyrazole aromatic system, yielding a comprehensive composite spectrum.

  • Q-TOF CID: ESI Positive mode, Capillary Voltage 4.0 kV. Targeted MS/MS. Fragmentation: Fixed CE acquired in three separate channels (15 eV, 30 eV, and 45 eV).

Quantitative Data & Performance Comparison

The following table summarizes the high-resolution mass spectrometry data, comparing the composite Stepped NCE Orbitrap spectrum against the optimal 30 eV Q-TOF spectrum. Both platforms successfully identified the primary nitro and formyl cleavages[1]. However, Orbitrap HCD's Stepped NCE provided a more comprehensive single-spectrum fingerprint, capturing the low-mass pyrazole ring cleavages with higher relative abundance.

Fragment AssignmentFormulaTheoretical m/zOrbitrap HCD (m/z)Error (ppm)Rel. Abund. (%)Q-TOF CID (m/z)Error (ppm)Rel. Abund. (%)
[M+H]⁺ (Precursor) C₁₁H₁₀N₃O₃⁺232.0722232.0720-0.815232.0725+1.325
[M+H - NO]⁺ C₁₁H₁₀N₃O₂⁺202.0743202.0741-1.045202.0746+1.530
[M+H - CHO]⁺ C₁₀H₉N₃O₂⁺203.0695203.0692-1.420203.0698+1.510
[M+H - NO₂]⁺ C₁₁H₁₀N₂O⁺186.0793186.0791-1.1100186.0796+1.6100
[M+H - NO₂ - CHO]⁺ C₁₀H₉N₂⁺157.0766157.0764-1.285157.0769+1.960
Pyrazole Ring Cleavage C₈H₆N⁺116.0500116.0498-1.740116.0504+3.45

Conclusion

For the structural elucidation of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, the Orbitrap HCD platform offers a distinct advantage in workflow efficiency. The ability to use Stepped NCE allows researchers to capture the complete fragmentation pathway—from the highly labile nitro-nitrite rearrangement to the deep pyrazole core cleavages—in a single MS/MS scan. While the Q-TOF CID provides excellent mass accuracy and isotopic fidelity for the primary fragments, mapping the full structural tree requires multiple targeted injections at varying collision energies to prevent precursor depletion while still achieving ring cleavage.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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